Heptyl 1-thiohexopyranoside

Catalog No.
S591824
CAS No.
85618-20-8
M.F
C13H26O5S
M. Wt
294.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyl 1-thiohexopyranoside

CAS Number

85618-20-8

Product Name

Heptyl 1-thiohexopyranoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C13H26O5S

Molecular Weight

294.41 g/mol

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N

SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Heptyl-β-thioglucoside; n-Heptyl β-D-Thioglucopyranoside; n-Heptyl β-D-Thioglucoside;

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Heptyl 1-thiohexopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Thioglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Heptyl β-D-thioglucoside biochemical reagent uses

Author: Smolecule Technical Support Team. Date: February 2026

Primary Biochemical Applications

n-Heptyl β-D-thioglucoside is primarily used for the solubilization and reconstitution of membrane proteins [1] [2]. Its properties make it suitable for various specialized applications:

  • Stability with β-Glycosidase: Unlike similar detergents like n-Octyl-β-D-glucoside, the thiogllycosidic bond in n-Heptyl β-D-thioglucoside makes it resistant to degradation by β-glycosidase [3]. This is critical for working with membrane proteins that have inherent β-glycosidase activity.
  • Low-Temperature Solubilization: It remains soluble in aqueous solutions at 4°C, making it ideal for solubilizing membrane proteins while keeping them on ice to preserve activity [3].
  • Wide Research Use: It has been employed in diverse studies, including purifying and characterizing membrane-bound enzymes from bacteria [3], investigating the structure of photosystem II [3] [2], and analyzing the components of neutrophil NADPH oxidase [3].

Key Experimental Protocols

The general workflow for using n-Heptyl β-D-thioglucoside in membrane protein solubilization follows a logical sequence, as illustrated below.

Start Start: Membrane Preparation A Prepare Detergent Solution (Solubilize in buffer at >30 mM CMC) Start->A B Incubate Membrane with Detergent Solution A->B C Centrifuge to Remove Insoluble Material B->C D Collect Supernatant (Solubilized Proteins) C->D E Purify Protein (e.g., Chromatography) D->E F Remove/Exchange Detergent (Dialysis, Dilution) E->F End End: Reconstituted Functional Protein F->End

Solubilization Procedure A typical protocol involves incubating a membrane preparation (e.g., cell pellets or isolated membranes) with a buffer solution containing 1-2% (w/v) n-Heptyl β-D-thioglucoside [4]. This concentration is well above its CMC of 30 mM (approximately 0.88% w/v) to ensure efficient solubilization [3] [5]. The mixture is gently agitated for 1-2 hours at 4°C, followed by ultracentrifugation to pellet insoluble debris. The supernatant contains the solubilized membrane proteins [3].

Detergent Removal for Reconstitution A key advantage of high-CMC detergents like n-Heptyl β-D-thioglucoside is the ease of removal. To reconstitute the protein into a lipid bilayer (e.g., for functional assays), the detergent can be removed by dialysis or through dilution below the CMC [3] [4]. For example, one referenced study noted that 95% of the related detergent n-Octyl β-D-thioglucopyranoside could be removed from a solution via dialysis within 6 hours [4].

Comparison with Related Detergents

n-Heptyl β-D-thioglucoside is part of a family of alkyl glycoside detergents. The table below compares it with other common members.

Detergent Name Type CMC (mM) Key Features & Applications
n-Heptyl β-D-thioglucoside Non-ionic 30 [3] [5] Resistant to β-glycosidase; good for low-temperature work [3].
n-Octyl β-D-thioglucopyranoside Non-ionic 9 [4] Stronger solubilization power; resistant to β-glycosidase [4].
n-Octyl β-D-glucopyranoside Non-ionic 20-25 [5] Common for membrane protein crystallography; degraded by β-glycosidase [3] [4].
n-Dodecyl β-D-maltoside (DDM) Non-ionic 0.1-0.6 [5] Very gentle; widely used for stabilizing fragile membrane protein complexes.
CHAPS Zwitterionic 6-10 [5] Useful for isoelectric focusing and solubilizing proteins without disrupting protein-protein interactions.

Handling and Safety Information

  • Storage: Store the solid reagent at -20°C [1] or between 0-5°C [3].
  • Solubility: It is soluble in water and methanol (100 mg/mL) [1] [6].
  • Safety: As a laboratory chemical, appropriate personal protective equipment (PPE) such as gloves, eyeshields, and an N95 respirator is recommended [1].

References

heptyl 1-thiohexopyranoside purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identifiers and physicochemical properties of heptyl 1-thiohexopyranoside.

Property Details
Systematic Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Synonym(s) n-Heptyl β-D-thioglucopyranoside; Heptyl thioglucoside [2] [3]
CAS Registry Number 85618-20-8 [2] [3]
Molecular Formula C₁₃H₂₆O₅S [1] [2]
Molecular Weight 294.41 g/mol [2] [3]
Physical Form White powder [2]
Melting Point 98 °C [2]
Purity ≥99% (by Gas Chromatography, GC) [2]
Critical Micelle Concentration (CMC) 30 [2] (Note: The unit for this value was not provided in the source)
Solubility Readily soluble in methanol (100 mg/mL, clear, colorless) [2]

Primary Analytical Data and Suggested Methods

Based on the available data, here are the primary analytical methods and technical notes relevant for purity analysis.

Method / Aspect Application / Note Key Details from Search Results
Gas Chromatography (GC) Purity Assay Suitable for analysis; Vendor-reported purity of ≥99% was determined by this method [2].
Handling & Storage Sample Integrity Storage at -20°C is recommended [2]. The compound is classified as a combustible solid [2].

The following diagram outlines a general workflow for the purity analysis of this chemical, based on the information available and standard laboratory practice.

Start Heptyl 1-Thioglycopyranoside Sample Step1 Sample Preparation (Dissolution in Methanol) Start->Step1 Weigh sample Step2 Purity Analysis (Gas Chromatography, GC) Step1->Step2 Clear solution Step3 Identity Confirmation (Compare to Reference) Step2->Step3 Retention time Result Purity ≥99% (GC) Step3->Result Match confirmed

A general workflow for purity analysis of this compound

Research Applications and Handling Notes

  • Primary Use: It is characterized as a non-ionic detergent and is widely used in scientific research for the solubilization and reconstitution of membrane proteins [2] [3].
  • Safety and Handling: Personal protective equipment, including gloves, type N95 respirators, and eyeshields, is recommended when handling this compound [2].
  • Research Context: The listed molecular targets (e.g., Rhodopsin, Acyl carrier protein) provide context for its biological interactions, though specific mechanistic details were not available in the search results [1].

Information Gaps and Next Steps

The search results lack the detailed experimental protocols you requested, such as:

  • Detailed, step-by-step GC or HPLC methodology parameters.
  • Validation data for the analytical methods.
  • Information on other potential impurities or related substances.

To proceed with your analysis, I suggest:

  • Consulting the Certificate of Analysis (CoA): The vendor ( [2]) should provide a lot-specific CoA, which typically contains detailed chromatographic data and quality control results.
  • Method Adaptation: You may need to adapt standard analytical methods for similar thioglycosides or non-ionic detergents.
  • Specialized Literature: Conducting a deeper search in scientific journals using the compound's CAS number (85618-20-8) might yield published protocols.

References

heptyl 1-thiohexopyranoside solubility data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

Heptyl 1-thiohexopyranoside is an experimental small molecule in early research stages, not approved for medical use [1]. Here are its key identifiers and predicted properties:

Property Category Details
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Average Molecular Weight 294.408 g/mol [1] [2] [3]
Monoisotopic Mass 294.150095 Da [1] [2]
Systematic IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3] [4]
Synonym Heptyl 1-thio-β-D-glucopyranoside [3]
Predicted Property Value Source/Method
Water Solubility 10.1 mg/mL ALOGPS [1]
LogP 0.98 Chemaxon [1]
Hydrogen Bond Donor Count 4 Chemical Formula [1]
Hydrogen Bond Acceptor Count 5 Chemical Formula [1]
pKa (Strongest Acidic) 12.48 Chemaxon [1]

Documented Protein Targets

This compound interacts with several proteins, though the precise pharmacological actions remain unknown. The following table lists its documented biological targets [1] [3]:

Target Protein Organism Action
Rhodopsin Humans Not Available [1]
Flavodoxin/ferredoxin--NADP reductase Rhodobacter capsulatus Not Available [1]
Acyl carrier protein Escherichia coli (strain K12) Not Available [1]
Biotin biosynthesis cytochrome P450 Bacillus subtilis (strain 168) Not Available [1]

Experimental Workflow for Solubility Determination

The available data on solubility is a computational prediction. To obtain experimental values, you would typically follow a workflow like the one below. This general protocol involves preparing a saturated solution of the compound, separating the undissolved material, and quantifying the dissolved fraction using a calibrated analytical method [1].

G cluster_note Note: Based on Standard Lab Practice start Start Solubility Assay step1 Prepare Saturated Solution start->step1 step2 Equilibrate with Agitation step1->step2 step3 Separate Phases (Centrifugation/Filtration) step2->step3 step4 Quantify Concentration (Analytical Method) step3->step4 step5 Validate with Standard step4->step5 step5->step1 Re-calibrate end Report Solubility Value step5->end Result Valid note Experimental data for This compound is not publicly available

General workflow for experimental determination of a compound's solubility.

How to Proceed with Your Research

The lack of extensive public data suggests this compound is likely in a very early, non-clinical research phase. To advance your work, consider the following:

  • Consult Specialized Databases: Search the Protein Data Bank (PDB) using the ligand code HTG to see if the compound has been crystallized with any protein, which might offer clues about its binding and function [3].
  • Perform Original Experiments: The most reliable path is to conduct your own solubility studies and biological assays. The general workflow above can serve as a starting point for designing these experiments.
  • Explore Analogues: Research the properties of similar thioglycoside compounds, as their data can often provide useful benchmarks and predictions.

References

Comprehensive Application Notes and Protocols for α-Glucosidase Inhibition Assays in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to α-Glucosidase Inhibition in Diabetes Therapeutics

Alpha-glucosidase enzymes located in the small intestine brush border play a crucial role in carbohydrate metabolism by catalyzing the final step of dietary carbohydrate digestion, specifically the hydrolysis of (1→4)-linked α-glucose residues to release absorbable D-glucose molecules. [1] Inhibition of these enzymes represents a well-established therapeutic strategy for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption and reducing postprandial hyperglycemia. [2] [3] Currently, pharmaceutical α-glucosidase inhibitors such as acarbose are clinically used, but these often cause gastrointestinal side effects including flatulence, diarrhea, and abdominal discomfort due to bacterial fermentation of undigested carbohydrates in the colon. [2] This limitation has driven extensive research into novel inhibitor candidates from both natural and synthetic sources that may offer improved efficacy with reduced adverse effects.

The search for new α-glucosidase inhibitors has become a cornerstone approach in antidiabetic drug discovery, with researchers screening diverse compound libraries including plant extracts, natural products, and synthetic derivatives. [4] [3] These efforts have identified numerous promising inhibitor classes, including flavonoids, chalcones, triterpenes, and various synthetic heterocycles. [2] [3] [5] The spectrophotometric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate has emerged as the gold standard for initial screening due to its reliability, simplicity, and adaptability to high-throughput formats. [4] [6] These application notes provide comprehensive protocols and technical considerations for implementing robust α-glucosidase inhibition assays to support drug discovery efforts.

Principles of the α-Glucosidase Inhibition Assay

The fundamental principle underlying the most common α-glucosidase inhibition assay involves the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This colorless compound consists of a D-glucose residue linked to a p-nitrophenol moiety via an α-glycosidic bond. When α-glucosidase cleaves this bond, it releases the yellow-colored product p-nitrophenol, which exhibits strong absorbance at 405 nm. [4] [6] The rate of p-nitrophenol formation is directly proportional to enzyme activity, and inhibitors reduce this rate in a concentration-dependent manner.

The assay operates on the basis of competitive inhibition kinetics, where test compounds compete with the substrate for binding to the enzyme's active site. [6] This competition can be quantified by measuring the reduction in color development when potential inhibitors are present in the reaction mixture. The use of a chromogenic substrate like pNPG provides significant advantages for screening applications, as the signal generation is directly linked to enzyme activity without requiring secondary detection systems. Additionally, the assay can be performed in 96-well microplate format, enabling efficient screening of multiple samples with small reagent volumes, reduced costs, and shorter analysis times compared to traditional cuvette-based methods. [4] This miniaturization approach is particularly valuable when working with limited quantities of novel synthetic compounds or rare natural products early in the drug discovery pipeline.

Materials and Reagents

Biological and Chemical Materials

Table 1: Essential reagents and materials required for α-glucosidase inhibition assays

Item Specifications Source/Example
α-Glucosidase enzyme EC 3.2.1.20 from Saccharomyces cerevisiae Sigma-Aldrich G0660 [6]
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG) Sigma-Aldrich N1377 [6]
Buffer Potassium phosphate buffer (PBS), pH 6.8 67 mM recommended [6]
Reaction termination Sodium carbonate (Na₂CO₃) solution 0.2 M concentration [6]
Positive control Acarbose Pharmaceutical grade [2] [6]
Test compounds Plant extracts, synthetic derivatives Dissolved in DMSO or buffer [4] [6]
Solvents DMSO, methanol, purified water Analytical grade [6] [3]
Equipment and Instrumentation
  • Microplate reader: Capable of measuring absorbance at 405 nm, preferably with temperature control [4] [6]
  • Analytical balance: Precision ±0.0001 g for accurate weighing
  • pH meter: Properly calibrated for buffer preparation
  • Water bath or incubator: Maintained at 37°C for enzymatic reactions [6]
  • Microcentrifuge: For clarifying sample solutions when needed
  • Vortex mixer: For thorough mixing of reagents
  • Micropipettes: Various volumes covering 10-1000 μL range with appropriate tips
  • 96-well microplates: Clear flat-bottom plates suitable for absorbance measurements [4]

Step-by-Step Experimental Protocol

Sample and Reagent Preparation
  • Buffer preparation: Prepare 67 mM potassium phosphate buffer (PBS, pH 6.8) by dissolving the appropriate salts in purified water. Verify pH using a calibrated pH meter and adjust if necessary. Filter through 0.45 μm membrane to remove particulate matter. [6]

  • Enzyme solution: Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to obtain a concentration of 1.0 unit/mL. Prepare fresh immediately before use and keep on ice. [6]

  • Substrate solution: Prepare pNPG solution in the same phosphate buffer at a concentration of 2.5 mM. Gently warm if necessary to completely dissolve the substrate. [6]

  • Test compounds: Prepare stock solutions of test compounds in appropriate solvents (DMSO is commonly used). The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid enzyme inhibition. Serial dilutions should be prepared to cover a range of concentrations for IC₅₀ determination. [4] [6]

  • Positive control: Prepare acarbose solutions in buffer at concentrations ranging from 0.1-1.0 mM for comparison with test compounds. [2] [6]

Assay Workflow and Procedure

The experimental workflow for the α-glucosidase inhibition assay follows a systematic sequence to ensure proper reagent mixing, controlled reaction conditions, and accurate measurement, as visualized below:

G A Prepare reagents and samples B Add 112 µL PBS buffer to wells A->B C Add 20 µL enzyme solution B->C D Add 8 µL test compound C->D E Pre-incubate 15 min at 37°C D->E F Add 20 µL pNPG substrate E->F G Incubate 15 min at 37°C F->G H Stop with 80 µL Na₂CO₃ G->H I Measure absorbance at 405 nm H->I

  • Reaction setup: Pipette 112 μL of potassium phosphate buffer (pH 6.8) into each well of a 96-well microplate according to the experimental design layout. [6]

  • Enzyme and inhibitor addition: Add 20 μL of α-glucosidase solution (1.0 unit/mL) to each test well except for appropriate blanks. Then add 8 μL of the test compound at various concentrations to the respective wells. For control wells without inhibitor, add 8 μL of buffer or solvent instead. [6]

  • Pre-incubation: Mix the contents gently by shaking the plate and pre-incubate at 37°C for 15 minutes to allow equilibrium between the enzyme and potential inhibitors. [6]

  • Reaction initiation: Add 20 μL of pNPG solution (2.5 mM) to each well to initiate the enzymatic reaction. Mix thoroughly and continue incubation at 37°C for exactly 15 minutes. [6]

  • Reaction termination: Stop the enzymatic reaction by adding 80 μL of 0.2 M sodium carbonate solution to each well. The alkaline conditions stabilize the yellow color of p-nitrophenol. [6]

  • Absorbance measurement: Measure the absorbance at 405 nm using a microplate reader. Record values for all test wells, control wells, and appropriate blanks. [4] [6]

Data Analysis and Interpretation

Calculation of Inhibition Activity

The α-glucosidase inhibitory activity is calculated using the following equation which accounts for various blank corrections to ensure accurate results:

Where:

  • OD_sample = Absorbance of the complete reaction mixture (enzyme + substrate + test compound)
  • OD_sample blank = Absorbance of the mixture without enzyme (substrate + test compound only)
  • OD_control = Absorbance of the complete reaction without inhibitor (enzyme + substrate only)
  • OD_blank = Absorbance of the mixture without enzyme and without test compound (substrate only) [6]

This comprehensive blank correction method is crucial for eliminating false signals arising from sample color, turbidity, or substrate autohydrolysis, which is particularly important when working with colored plant extracts or compounds that may absorb at the measurement wavelength. [4]

IC₅₀ Determination and Kinetic Analysis

The half-maximal inhibitory concentration (IC₅₀) is determined by testing a range of concentrations of the test compound and plotting the percentage inhibition against the logarithm of compound concentration. The resulting sigmoidal curve can be fitted using non-linear regression analysis in software such as GraphPad Prism. Representative IC₅₀ values for known inhibitors are provided in the table below for comparison:

Table 2: Experimentally determined IC₅₀ values of selected α-glucosidase inhibitors

Compound IC₅₀ Value Experimental Conditions Reference
Acarbose (standard) 193.37 μg/mL S. cerevisiae enzyme, pNPG substrate [2] [2]
Quercetin (from Bauhinia pulla) 5.41 μg/mL S. cerevisiae enzyme, pNPG substrate [2] [2]
3-Oxolupenal (from Nuxia oppositifolia) 141.9 μM S. cerevisiae enzyme, pNPG substrate [3] [3]
Katononic acid (from Nuxia oppositifolia) 194.8 μM S. cerevisiae enzyme, pNPG substrate [3] [3]
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9.77 mM S. cerevisiae enzyme, pNPG substrate [7] [7]
Succinimide derivative (Compound 1) 157.71 μM S. cerevisiae enzyme, pNPG substrate [5] [5]

For mechanism of action studies, enzyme kinetic analysis can be performed by measuring initial reaction rates at various substrate concentrations in the presence of different inhibitor concentrations. Data can be plotted as Lineweaver-Burk plots (1/v vs 1/[S]) to determine the inhibition mode (competitive, non-competitive, or uncompetitive). [6] [5] In a study on Qingzhuan dark tea fractions, the active component QEF8 demonstrated competitive inhibition with a Kᵢ value of 77.10 μg/mL, indicating binding to the enzyme's active site. [6]

Technical Considerations and Optimization

Critical Factors for Assay Validation

Several technical factors require careful consideration to ensure robust and reproducible results:

  • Enzyme source and concentration: The source of α-glucosidase (typically from Saccharomyces cerevisiae) and its concentration in the assay significantly impact results. Consistent enzyme batches and concentrations should be used throughout a study to enable valid comparisons. [6]

  • Substrate concentration: The pNPG concentration should be around its Kₘ value for inhibition studies. For S. cerevisiae α-glucosidase, 2.5 mM pNPG is commonly used. [6] Using substrate concentrations substantially above Kₘ may reduce the sensitivity for detecting competitive inhibitors.

  • Incubation time and temperature: Reaction linearity with time must be established, and measurements should be taken within the linear range. The standard incubation at 37°C for 15 minutes should be validated for specific experimental conditions. [6]

  • Blank selection: Appropriate blanks are essential for accurate results. The recommended approach is: Raw Data - (Substrate + Sample Blank) which corrects for interference from buffer, sample color, and substrate autohydrolysis without double-blanking. [4]

Troubleshooting Common Issues

Table 3: Troubleshooting guide for α-glucosidase inhibition assays

Problem Possible Causes Solutions
High background absorbance Substrate autohydrolysis, contaminated reagents Prepare fresh substrate solutions, use high-purity reagents, include proper blanks [4]
Low signal-to-noise ratio Enzyme activity too low, incubation time too short Optimize enzyme concentration, extend incubation time within linear range [6]
Poor reproducibility Improper mixing, temperature fluctuations Use plate shaker for mixing, ensure consistent temperature control [4]
Non-linear kinetics Enzyme or substrate depletion, inhibitor instability Shorten incubation time, increase enzyme concentration, check inhibitor stability [6]
Solvent effects High DMSO concentration Keep final DMSO concentration ≤1% (v/v) [4] [6]

Conclusion

The α-glucosidase inhibition assay using pNPG as substrate provides a robust, reproducible screening platform for identifying potential antidiabetic compounds from both natural and synthetic sources. The methodology outlined in these application notes has been validated through numerous studies that have successfully identified potent inhibitors, including flavonoids from Bauhinia pulla, triterpenes from Nuxia oppositifolia, and various synthetic derivatives. [2] [3] [5] The adaptability of this assay to 96-well microplate format enables efficient medium-throughput screening while conserving valuable test materials.

When implementing this protocol, researchers should pay particular attention to appropriate blanking procedures and standardized conditions to ensure accurate and comparable results across experiments. [4] The continuing discovery of novel α-glucosidase inhibitors with diverse chemical scaffolds suggests that this assay remains highly relevant in antidiabetic drug discovery. Furthermore, the combination of this in vitro screening with complementary approaches such as molecular docking studies, kinetic analysis, and eventually in vivo validation creates a powerful pipeline for advancing promising candidates toward therapeutic applications. [2] [3] [5]

References

Comprehensive Application Notes and Protocols for n-Heptyl β-D-thioglucoside in Enzyme Inhibition and Membrane Protein Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent widely valued in biochemical research for its effective solubilization of membrane proteins while preserving their native structure and function. As a thioglycoside derivative, HTG features a seven-carbon alkyl chain (heptyl group) connected via a sulfur atom to a glucose moiety, making it particularly resistant to degradation by β-glycosidase enzymes [1]. This property distinguishes it from similar detergents like n-Octyl-β-D-glucoside and makes it especially suitable for working with enzymes possessing inherent glycosidase activity. HTG operates through a well-characterized mechanism where its amphipathic molecules form micelles that interact with the hydrophobic regions of membrane proteins, effectively shielding these regions from the aqueous environment and facilitating protein extraction into solution [1].

The primary application of HTG lies in the solubilization and purification of membrane proteins for functional characterization, structural studies, and enzyme inhibition assays. Its balanced hydrophobicity allows for effective extraction of membrane-bound enzymes without causing significant denaturation, thus maintaining enzymatic activity during experimental procedures. Furthermore, HTG's compatibility with various chromatographic techniques and its low UV absorbance make it particularly suitable for protein purification and spectroscopic analysis [1]. Recent studies have demonstrated HTG's utility in investigating complex enzymatic systems including beta-glucosidases, neutrophil NADPH oxidase, phosphatidylcholine phospholipase D, and various receptor proteins [1].

Physicochemical Characteristics

Structural and Functional Properties

Table 1: Physicochemical Properties of n-Heptyl β-D-thioglucoside

Property Specification Experimental Relevance
CAS Number 85618-20-8 Chemical identification and ordering
Molecular Formula C₁₃H₂₆O₅S Calculation of molar solutions
Molecular Weight 294.41 g/mol Preparation of molar solutions
Critical Micelle Concentration (CMC) 30 mM Determines working concentration for solubilization
Purity (GC) ≥98.0% Ensures reproducible experimental results
Appearance White powder or waxy solid Visual identification and quality assessment
Solubility in Water High at 4°C Enables low-temperature protein work
UV Absorbance ≤0.040 (400 nm) Minimal interference with spectroscopic assays

HTG's critical micelle concentration of 30 mM represents a key functional parameter, indicating the concentration above which micelle formation occurs spontaneously [1]. For effective membrane protein solubilization, working concentrations typically range from 0.5% to 2% (approximately 17-68 mM), which exceeds the CMC to ensure sufficient micelle formation [1]. The detergent exhibits excellent solubility in aqueous solutions at refrigeration temperatures (4°C), making it particularly suitable for working with temperature-sensitive proteins and enzymes [1]. Unlike polyoxyethylene ether-based detergents, HTG does not tend to precipitate at low temperatures, eliminating a common problem in cold room biochemistry.

The thioglucosidic bond (C-S-C) in HTG's structure provides resistance to enzymatic degradation by β-glycosidases, unlike the O-glycosidic bond in n-Octyl-β-D-glucoside [1]. This property is particularly advantageous when studying enzyme systems that contain glycosidase activities, as it ensures detergent stability throughout prolonged experimental procedures. Additionally, HTG's non-ionic nature makes it compatible with ion-exchange chromatography and other purification techniques that rely on protein charge characteristics [1].

Experimental Protocols

Membrane Protein Solubilization Using HTG

Objective: To extract active membrane-bound enzymes from biological membranes using n-Heptyl β-D-thioglucoside while maintaining enzymatic function.

Materials:

  • n-Heptyl β-D-thioglucoside (high purity, ≥98%)
  • Membrane preparation (cell homogenate or isolated membranes)
  • Appropriate buffer (e.g., Tris-HCl, phosphate) at optimal pH for target enzyme
  • Protease inhibitor cocktail
  • Ultracentrifuge and appropriate tubes
  • Dounce homogenizer (optional)

Procedure:

  • Preparation of HTG Stock Solution: Prepare a 10% (w/v) stock solution of HTG in appropriate buffer. Gently warm if necessary to completely dissolve the detergent, then filter sterilize using a 0.22 μm filter. Store at 4°C for short-term use.

  • Membrane Preparation: Isolate membranes from cells or tissues using standard differential centrifugation techniques. Resuspend the membrane pellet in ice-cold buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

  • Solubilization Optimization: Set up small-scale solubilization trials with HTG concentrations ranging from 0.5% to 2% (w/v). Use a detergent-to-protein ratio of approximately 2:1 to 10:1 (w/w) for initial optimization.

  • Extraction Process:

    • Add the appropriate volume of HTG stock solution to the membrane suspension.
    • Mix gently by inversion or using a Dounce homogenizer.
    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
    • Centrifuge at 100,000 × g for 30 minutes at 4°C to remove insoluble material.
  • Recovery of Solubilized Proteins: Carefully collect the supernatant containing solubilized membrane proteins. Analyze for protein concentration, target enzyme activity, and purity.

G Start Membrane Preparation A Prepare HTG Stock Solution (10% w/v in buffer) Start->A B Optimize HTG Concentration (0.5% to 2% w/v) A->B C Incubate Mixture (1-2 hours at 4°C) B->C D Ultracentrifugation (100,000 × g, 30 min) C->D E Collect Supernatant D->E F Analyze Solubilized Proteins E->F

Workflow for Membrane Protein Solubilization Using HTG

Technical Notes:

  • For maximum enzyme activity retention, minimize detergent exposure time and always work at 4°C when possible.
  • The optimal HTG concentration should be determined empirically for each protein system, balancing between maximum solubilization and minimal enzyme denaturation.
  • After solubilization, HTG can be removed or exchanged by dialysis, dilution, or chromatography if required for subsequent experiments.
Enzyme Inhibition Studies Using Thioglucoside Analogues

Objective: To investigate enzyme inhibition using non-hydrolyzable thioglucoside analogues as competitive inhibitors or substrate analogues.

Background: Thioglucoside derivatives serve as valuable tools in enzyme kinetics studies, particularly for glycosidases and other carbohydrate-processing enzymes. The sulfur linkage in HTG and related compounds provides resistance to hydrolysis, allowing these molecules to function as stable enzyme inhibitors or substrate analogues [2]. The crystal structure of a maize beta-glucosidase in complex with p-nitrophenyl beta-D-thioglucoside demonstrated that the inhibitor is located in a slot-like active site where its aromatic aglycone is stabilized by stacking interactions with tryptophan residues [2].

Materials:

  • Target enzyme (purified or partially purified)
  • Appropriate substrates
  • n-Heptyl β-D-thioglucoside or specialized thioglucoside inhibitors
  • Assay buffer system
  • Spectrophotometer or appropriate detection system

Procedure:

  • Enzyme Preparation: Obtain purified enzyme through conventional purification or using HTG-solubilized preparation. If using solubilized enzyme, ensure HTG concentration is below levels that might interfere with the assay (typically <0.1%).

  • Inhibitor Stock Solutions: Prepare HTG or related thioglucoside inhibitors in assay buffer at 10-100× the final desired concentration.

  • Kinetic Assays:

    • Set up reaction mixtures containing fixed enzyme concentration and varying substrate concentrations.
    • Add thioglucoside inhibitor at different concentrations to appropriate tubes.
    • Incubate all components at the optimal temperature for the enzyme.
    • Initiate reactions by adding enzyme or substrate, depending on enzyme stability.
    • Monitor product formation continuously or take timed aliquots for analysis.
  • Data Analysis:

    • Plot reaction velocity versus substrate concentration for each inhibitor concentration.
    • Determine kinetic parameters (Km, Vmax) by fitting data to appropriate models.
    • Calculate inhibition constants (Ki) using Dixon plots or nonlinear regression.

Table 2: Troubleshooting Guide for HTG-Based Experiments

Problem Possible Cause Solution
Low solubilization yield Insufficient HTG concentration Increase HTG concentration (up to 2%) or optimize detergent:protein ratio
Loss of enzyme activity Denaturation by detergent Reduce HTG concentration or exposure time; add stabilizing agents
Precipitation after solubilization Micelle disruption Maintain HTG concentration above CMC during all steps
High background in assays HTG interference Include appropriate detergent controls; dialyze if necessary
Inconsistent kinetic results Residual HTG in enzyme prep Ensure proper dilution or dialysis before inhibition assays

Applications in Specific Research Areas

Membrane Protein Characterization

HTG has been successfully employed in the purification and functional reconstitution of various membrane-bound enzymes and receptors. Notable examples include:

  • Bacterial Membrane Proteins: HTG has been used in the solubilization and crystallization of the E. coli peptide transporter YbgH, enabling structural studies [3].
  • Plant Defense Enzymes: Research on maize beta-glucosidase isoenzymes (ZMGlu1), which hydrolyze defense-related compounds like DIMBOAGlc, has utilized thioglucoside analogues for structural and mechanistic studies [2].
  • Oxidative Enzymes: HTG has facilitated the purification and characterization of neutrophil cytochrome b558 and its role in superoxide-forming NADPH oxidase activity [1].
Advanced Applications in Drug Discovery

The concept of substrate selective inhibition (SSI) represents an emerging application for specialized inhibitors like thioglucoside derivatives. Unlike conventional inhibitors that block the catalytic site entirely, SSIs aim to selectively inhibit enzyme activity toward specific substrates while maintaining activity toward others [4]. This approach can minimize side effects in therapeutic applications by preserving essential metabolic functions while blocking pathological processes.

Computational approaches for SSI discovery have been developed, including the "Iterative Stochastic Elimination" algorithm and structure-based pharmacophore modeling [4]. These methods screen large molecular libraries to identify candidates that can selectively block enzyme activity toward specific substrates. While not specifically demonstrated with HTG in the available literature, this approach shows promise for future development of thioglucoside-based selective inhibitors.

Formulation and Storage Guidelines

Handling and Storage Conditions

Storage: n-Heptyl β-D-thioglucoside should be stored desiccated at 0-5°C [1]. Under these conditions, the detergent remains stable for at least two years.

Solution Stability: Aqueous solutions of HTG are stable for several months when stored at 4°C. For long-term storage, solutions can be frozen at -20°C, though freeze-thaw cycles should be minimized.

Quality Assessment: Upon receipt, verify the appearance (white powder or waxy solid) and check the absorbance of a solution at 400 nm, which should be ≤0.040 [1]. The specific rotation should be ≤-50.0°·cm²·dag⁻¹.

Conclusion

n-Heptyl β-D-thioglucoside serves as a versatile and effective detergent for membrane protein solubilization and enzyme inhibition studies. Its favorable properties, including β-glycosidase resistance, appropriate CMC, low UV absorbance, and preservation of protein function, make it particularly valuable for contemporary biochemical research. The protocols outlined herein provide researchers with robust methodologies for employing HTG in various experimental contexts, from basic membrane protein extraction to advanced enzyme kinetics and inhibition studies. As research in structural biology and drug discovery advances, thioglucoside-based detergents and inhibitors continue to offer valuable tools for exploring enzyme function and regulation.

References

using heptyl 1-thiohexopyranoside in glycosidase research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Heptyl 1-Thiohexopyranoside

This compound is an experimental small molecule. The table below summarizes its key identifiers and properties.

Property Description
Generic Name This compound [1]
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2]
Chemical Formula C₁₃H₂₆O₅S [1] [3] [4]
Average Mass 294.408 g/mol [1] [3] [4]
Classification Thioglycoside (a glycoside with a sulfur-glycosidic bond) [1]
DrugBank Status Experimental; Not approved for human use [1]

Known Biochemical Interactions & Applications

Publicly available data suggests its primary research application is in structural biology, particularly for studying membrane proteins. The following table outlines its known protein targets.

Target Protein Organism Reported Pharmacological Action
Rhodopsin [1] [4] Humans (Homo sapiens) Unknown [1] [4]
Flavodoxin/Ferredoxin-NADP+ Reductase [1] [4] Rhodobacter capsulatus Unknown [1] [4]
Acyl Carrier Protein [1] [4] Escherichia coli (strain K12) Unknown [1] [4]
Biotin Biosynthesis Cytochrome P450 [1] [4] Bacillus subtilis (strain 168) Unknown [1] [4]

Based on its chemical nature and these interactions, here are its potential applications in glycosidase research:

  • Membrane Protein Solubilization: As a thioglycoside detergent, it can be used to solubilize and stabilize membrane-bound glycosidases for in vitro studies [1] [4].
  • Enzyme Crystallization: It is listed in the RCSB PDB, indicating a documented use in the crystallization of proteins for structural analysis [4].
  • Potential as a Substrate or Inhibitor: The molecule's structure, featuring a thioether-linked heptyl chain to a sugar moiety, suggests it could act as a synthetic substrate or inhibitor for specific glycoside hydrolases, similar to other thioglycosides [5].

Proposed Experimental Workflow

Given the lack of a specific protocol, the diagram below proposes a general workflow for evaluating this compound in your research, based on standard biochemical approaches for characterizing enzyme inhibitors or substrates.

Start Start: Prepare Glycosidase Enzyme Solution Step1 1. Establish Baseline Activity (Use standard substrate, e.g., 4-Methylumbelliferyl glycoside) Start->Step1 Step2 2. Incubate Enzyme with this compound Step1->Step2 Step3 3. Measure Residual Glycosidase Activity (Fluorescence/Spectrophotometry) Step2->Step3 Step4 4. Analyze Data (Calculate IC₅₀ or Ki for inhibition) Step3->Step4 DecisionA Is activity reduced? Step4->DecisionA Step5 5. Determine Mode of Action (Substrate kinetics, direct binding studies) Outcome1 Outcome: Protocol for Inhibition/Characterization Step5->Outcome1 Outcome2 Outcome: Protocol for Substrate Turnover DecisionA->Step5 Yes DecisionB Is a product formed? DecisionA->DecisionB No DecisionB->Start Re-optimize conditions DecisionB->Outcome2 Yes

Guidance for Protocol Development

To develop a functional protocol, you will need to determine key parameters through experimental optimization. The table below suggests a starting point.

Parameter Consideration Suggested Action
Working Concentration Varies by system; detergents have Critical Micelle Concentration (CMC). Test a range (e.g., 0.1 - 10 mM) for effect on enzyme activity/stability [1].
Solubility & Storage Prepare stock solution. Solubilize in water, DMSO, or buffer. Store at -20°C [6].
Assay Conditions pH, temperature, incubation time. Use standard glycosidase assay buffers (e.g., sodium acetate, MES, Tris) [6].
Detection Method Depends on role (inhibitor vs. substrate). Use continuous fluorogenic assays for high-throughput screening [6].

Critical Considerations for Use

  • Lack of Pharmacodynamic Data: Databases note that pharmacodynamic properties, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for this compound are "Not Available" [1]. Appropriate safety measures (PPE) and waste disposal procedures must be established in the lab.
  • Defining its Role: The first step is to empirically determine whether the compound acts as an inhibitor, a substrate, or simply an inert stabilizing agent for your specific glycosidase.
  • Purity and Stereochemistry: The compound has multiple defined stereocenters [1] [3]. Ensure you are using a purified stereoisomer, as this will significantly impact its interaction with enzymes.

References

Comprehensive Research Applications and Protocols for Heptyl β-D-Thioglucopyranoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heptyl β-D-Thioglucopyranoside

Heptyl β-D-thioglucopyranoside (HTGP) is a non-ionic detergent widely employed in biochemical and structural biology research. This thioglycoside detergent features a seven-carbon alkyl chain connected to a glucose moiety via a sulfur linkage, which provides both hydrophobic and hydrophilic properties essential for interacting with biological membranes. With a molecular formula of C₁₃H₂₆O₅S and molecular weight of approximately 294.4 g/mol, HTGP occupies a unique position among research detergents due to its intermediate hydrophobicity and relatively high critical micelle concentration (CMC) of 30 mM [1] [2]. These characteristics make it particularly valuable for investigating membrane proteins and enzymes where controlled detergent effects are required.

The applications of HTGP span multiple disciplines including structural biology, enzymology, and membrane protein biochemistry. Its ability to solubilize membrane components while preserving protein function has established HTGP as a crucial tool in the researcher's arsenal. This comprehensive review presents detailed application notes, experimental protocols, and visual workflows to facilitate effective utilization of HTGP in research settings, with particular emphasis on recent advances and practical considerations for implementation in drug development contexts.

Chemical and Physical Properties

Basic Molecular Characteristics

Heptyl β-D-thioglucopyranoside possesses well-defined chemical properties that determine its research applications:

Table 1: Fundamental Properties of Heptyl β-D-Thioglucopyranoside

Property Specification Research Significance
CAS Number 85618-20-8 [2] Chemical identification and sourcing
Molecular Formula C₁₃H₂₆O₅S [1] [2] Stoichiometric calculations
Molecular Weight 294.41 g/mol [2] Concentration preparation
Detergent Type Non-ionic [1] Mild interactions with proteins
Critical Micelle Concentration (CMC) 30 mM [1] Micelle formation threshold

The thioglucoside structure of HTGP confers greater stability compared to oxygen-linked glucosides, as the sulfur linkage provides enhanced resistance to enzymatic degradation by glucosidases commonly present in biological systems. This chemical resilience extends the functional half-life of HTGP in experimental conditions, particularly in prolonged incubations with complex biological samples.

Comparative Detergent Properties

Understanding where HTGP fits within the spectrum of available detergents enables informed experimental design:

Table 2: Comparison of HTGP with Related Detergents

Detergent Name CMC (mM) Molecular Weight Type Key Applications
n-Heptyl-β-D-thioglucopyranoside 30 [1] 294.41 [2] Non-ionic Membrane protein solubilization, enzyme inhibition
n-Heptyl-β-D-glucopyranoside 79 [1] ~280 Non-ionic Mild detergent applications
n-Octyl-β-D-thioglucopyranoside 9 [1] ~308 Non-ionic Stronger membrane solubilization
n-Hexyl-β-D-glucopyranoside 250 [1] ~264 Non-ionic Very high CMC applications
n-Decyl-β-D-maltopyranoside 1.6 [1] ~466 Non-ionic Low CMC requirements
CHAPS 6-10 [1] ~614.9 Zwitterionic Membrane protein stabilization

HTGP occupies the middle ground in the alkyl thioglucoside series, balancing sufficient hydrophobicity for membrane interaction with adequate water solubility due to its relatively high CMC. This intermediate property makes it particularly suitable for applications requiring partial membrane disruption or controlled protein-lipid interactions. The high CMC value facilitates detergent removal through dialysis when necessary, a significant advantage over detergents with lower CMC values that form more persistent micelles [1].

Research Applications

Membrane Protein Studies

HTGP has established itself as a versatile tool in membrane protein research, serving multiple functions from solubilization to functional characterization:

  • Membrane protein solubilization: HTGP effectively extracts integral membrane proteins from lipid bilayers while maintaining native conformation and function. The seven-carbon alkyl chain provides sufficient hydrophobicity to integrate into membrane structures, while the glucoside head group maintains water solubility. This balanced amphipathic character enables controlled disintegration of lipid membranes without complete protein denaturation. In studies of photosynthetic complexes, HTGP has proven particularly valuable for extracting functional reaction centers while preserving pigment-protein interactions [3].

  • Crystallization screening: The defined micellar properties of HTGP make it suitable for membrane protein crystallization trials. HTGP forms relatively small micelles compared to longer-chain detergents, reducing heterogeneity in crystal lattice formation. The sparse matrix approach for crystallization screening typically includes HTGP in the 1-10 mM range, below its CMC to minimize excessive micelle formation that can interfere with crystal contacts. Research has demonstrated that HTGP can facilitate the formation of diffraction-quality crystals for structural determination of various membrane proteins [2].

  • Functional reconstitution: HTGP enables transfer of membrane proteins from native membranes to artificial lipid systems through gradual detergent removal. This approach allows researchers to study transport proteins, receptors, and enzymes in controlled lipid environments. The slow dissociation kinetics of HTGP micelles, attributable to the thioglucosidic linkage, supports gradual detergent removal that promotes proper protein orientation in target membranes. This application has been particularly valuable for investigating the functional properties of ATP synthase complexes and other energy-transducing membrane proteins [3].

Enzyme Inhibition and Characterization

Recent investigations have revealed the inhibitory properties of HTGP toward specific enzyme classes, opening new research applications:

  • Glycoside hydrolase inhibition: HTGP acts as a competitive inhibitor for certain β-glucosidases, particularly those in glycoside hydrolase family 3 (GH3). The thioglucosidic bond in HTGP resists hydrolytic cleavage, allowing it to occupy the active site without turnover. Structural studies of the sesaminol triglucoside-hydrolyzing β-glucosidase from Paenibacillus sp. (PSTG1) have demonstrated that HTGP binds in the active site cavity, with its heptyl chain extending into a hydrophobic region typically occupied by the aglycone moiety of natural substrates. This interaction provides insights into aglycone recognition mechanisms that can inform inhibitor design [3].

  • Mechanistic insights: The domain organization of PSTG1 includes a C-terminal lid domain that interacts with the active site of the adjacent protomer in the dimeric enzyme. HTGP binding studies have revealed that this domain creates a hydrophobic cavity that recognizes the aglycone portion of substrates. This finding suggests that HTGP can serve as a structural probe for investigating substrate recognition mechanisms in glycoside hydrolases, potentially guiding protein engineering efforts to modify substrate specificity [3].

  • Industrial biocatalysis applications: The inhibitory effect of HTGP on specific β-glucosidases has implications for enzyme engineering in industrial processes. For instance, in the production of sesaminol from sesaminol triglucoside, understanding HTGP inhibition can facilitate the development of improved enzyme variants with reduced product inhibition or modified specificity. HTGP serves as a structural mimic of reaction intermediates or products, providing a tool to investigate and manipulate enzyme-substrate interactions for biotechnological applications [3].

Structural Biology and X-ray Crystallography

HTGP contributes significantly to structural biology efforts, particularly for membrane-associated proteins:

  • Crystal structure determination: HTGP has been utilized in the structural determination of various proteins by X-ray crystallography. Its ability to maintain protein stability without forming large micellar structures that interfere with crystal contacts makes it valuable for structural studies. The structure of PSTG1 with bound glycerol in the active site was determined using crystals obtained in the presence of HTGP, demonstrating its compatibility with crystallization workflows [3].

  • Protein stability engineering: In efforts to maximize detergent stability and functional expression of G protein-coupled receptors (GPCRs), HTGP has been included in detergent screening panels. Through exhaustive recombination and evolution approaches, researchers have identified GPCR variants with enhanced stability in specific detergents, including HTGP. These stabilized receptors show improved crystallization success, facilitating structural studies of this important pharmaceutical target class [2].

  • Complex assembly stabilization: HTGP has been employed in studies of mitochondrial ATP synthase, where it helped demonstrate that dimers of this complex form the permeability transition pore. The detergent's properties allowed researchers to maintain the dimeric state of the complex while removing associated lipids, enabling functional and structural characterization of this important mitochondrial component [2].

Experimental Protocols

Membrane Protein Solubilization and Purification

Objective: Extract and purify functional membrane proteins using HTGP while maintaining structural integrity and activity.

Materials:

  • n-Heptyl β-D-thioglucopyranoside (high-purity grade)
  • Membrane preparation (cell homogenate or isolated membranes)
  • Appropriate buffer system (typically 20-50 mM Tris or HEPES, pH 7.0-8.0)
  • 100-500 mM NaCl
  • Protease inhibitor cocktail
  • Chromatography media (e.g., Ni-NTA for His-tagged proteins, ion-exchange, or affinity resins)
  • Dialysis membrane or gel filtration columns

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein by centrifugation at 10,000 × g for 15 minutes.
    • Resuspend cell pellet in lysis buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, protease inhibitors).
    • Disrupt cells using appropriate method (sonication, French press, or homogenization).
    • Remove cell debris by centrifugation at 10,000 × g for 20 minutes.
    • Collect membrane fraction by ultracentrifugation at 100,000 × g for 60 minutes.
    • Resuspend membrane pellet in minimal volume of storage buffer.
  • Solubilization Optimization:

    • Prepare a series of HTGP concentrations in assay buffer (typically 0.5× to 2× CMC, 15-60 mM).
    • Incubate equal volumes of membrane preparation with each HTGP concentration for 60 minutes at 4°C with gentle agitation.
    • Remove insoluble material by centrifugation at 100,000 × g for 30 minutes.
    • Analyze supernatant for target protein content (Western blot, activity assay) and total protein.
    • Select the lowest HTGP concentration that yields maximum target protein solubilization with minimal total protein.
  • Large-Scale Solubilization:

    • Combine membrane preparation with optimized HTGP concentration in a ratio of 1:10 (membrane protein:detergent, w:w).
    • Incubate with gentle agitation for 2-4 hours at 4°C.
    • Remove insoluble material by ultracentrifugation at 100,000 × g for 45 minutes.
    • Retain supernatant containing solubilized proteins.
  • Purification:

    • Apply solubilized protein to appropriate chromatography matrix.
    • Wash with 10-15 column volumes of wash buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, 0.5× CMC HTGP).
    • Elute with step or gradient elution using appropriate buffer.
    • Analyze fractions for target protein purity and activity.
  • Detergent Exchange or Removal (if required):

    • For detergent exchange, apply protein to gel filtration column pre-equilibrated with desired detergent.
    • For detergent removal, dialyze against detergent-free buffer or use detergent-adsorbing beads.

Troubleshooting:

  • Low solubilization efficiency: Increase HTGP concentration or include phospholipids (0.1-0.5 mg/mL) in solubilization buffer.
  • Protein aggregation during purification: Include glycerol (5-10%) or increase HTGP concentration slightly.
  • Loss of activity: Reduce solubilization time, include stabilizing ligands, or work at lower temperatures.
Enzyme Inhibition Studies

Objective: Characterize the inhibitory effect of HTGP on β-glucosidases and determine inhibition constants.

Materials:

  • Purified enzyme (e.g., PSTG1 or other β-glucosidase)
  • n-Heptyl β-D-thioglucopyranoside
  • Appropriate substrate (e.g., p-nitrophenyl-β-D-glucopyranoside, sesaminol triglucoside)
  • Assay buffer (optimal for the specific enzyme)
  • Stop solution (if required)
  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • Prepare substrate solutions at varying concentrations (typically 0.1-5× Km).
    • Prepare HTGP solutions in assay buffer at concentrations ranging from below to above the expected Ki.
    • Set up reaction mixtures containing:
      • Fixed enzyme concentration
      • Varying substrate concentrations
      • Varying HTGP concentrations
    • Initiate reactions by enzyme addition.
    • Incubate at appropriate temperature for predetermined time.
    • Stop reactions if necessary.
    • Measure product formation.
  • Data Analysis:

    • Plot initial velocity versus substrate concentration for each HTGP concentration.
    • Fit data to Michaelis-Menten equation to determine apparent Km and Vmax values.
    • Plot apparent Km/Vmax versus inhibitor concentration to determine Ki.
    • Alternatively, fit complete dataset directly to competitive inhibition model.
  • Inhibition Mechanism Determination:

    • Analyze patterns in Lineweaver-Burk or Dixon plots.
    • Vary both substrate and inhibitor concentrations systematically.
    • Use statistical methods to compare fit to different inhibition models.

Applications:

  • Mechanistic studies: HTGP inhibition can reveal details about active site architecture and substrate recognition.
  • Enzyme engineering: Inhibition profiles can guide rational design of enzymes with altered specificity.
  • Functional characterization: Comparative inhibition studies can classify unknown glycosidases.
Crystallization of Protein-Detergent Complexes

Objective: Grow diffraction-quality crystals of membrane proteins complexed with HTGP.

Materials:

  • Purified protein in HTGP-containing buffer
  • Crystallization screens (commercial or custom)
  • Crystallization plates (sitting drop or hanging drop)
  • Sealing tape or oil
  • Crystal visualization system

Procedure:

  • Protein Preparation:

    • Concentrate purified protein to 5-20 mg/mL in HTGP-containing buffer.
    • Ensure homogeneity by dynamic light scattering or native gel electrophoresis.
    • Centrifuge at high speed (14,000 × g) immediately before setting up crystallization trials.
  • Crystallization Screening:

    • Use sparse matrix screens optimized for membrane proteins.
    • Set up sitting drop or hanging drop vapor diffusion experiments.
    • Mix equal volumes (0.1-1 μL) of protein and reservoir solutions.
    • Incubate at constant temperature (4°C, 20°C, or both).
    • Monitor regularly for crystal formation.
  • Optimization:

    • Identify initial hits and optimize conditions systematically.
    • Vary parameters: pH, precipitant concentration, temperature, protein:reservoir ratio.
    • Include additive screens to improve crystal quality.
    • Consider HTGP concentration optimization (typically 0.2-1× CMC in crystallization drops).
  • Crystal Harvesting:

    • Transfer crystals to cryoprotectant solution.
    • Flash-cool in liquid nitrogen for storage and shipping.

Technical Considerations:

  • Detergent concentration: Maintain HTGP above its CMC to prevent protein aggregation but below levels that interfere with crystal contacts.
  • Additives: Small amounts of lipids (0.01-0.1 mg/mL) may improve crystal quality for some targets.
  • Homogeneity: Protein-detergent complex homogeneity is critical for reproducible crystallization.

Visualized Workflows and Signaling Pathways

HTGP Inhibition Mechanism of β-Glucosidases

The following diagram illustrates the competitive inhibition mechanism of HTGP against bacterial β-glucosidases, based on structural studies of PSTG1 [3]:

Figure 1: HTGP Competitive Inhibition of β-Glucosidase - This diagram illustrates how HTGP acts as a competitive inhibitor by binding to the active site of β-glucosidases, preventing natural substrate access and hydrolysis. Based on structural studies of PSTG1, HTGP occupies the active site with its thioglucosyl moiety positioned similarly to natural substrates while its heptyl chain extends into the aglycone-binding pocket [3].

Membrane Protein Solubilization Workflow

The following workflow details the systematic process for membrane protein solubilization using HTGP:

SolubilizationWorkflow cluster_params Key Solubilization Parameters Start Start CellCulture Cell Culture Expressing Target Protein Start->CellCulture MembranePrep Membrane Preparation Ultracentrifugation CellCulture->MembranePrep SolubilizationOpt Solubilization Optimization HTGP Concentration Screening MembranePrep->SolubilizationOpt LargeScaleSol Large-Scale Solubilization 2-4 hours, 4°C SolubilizationOpt->LargeScaleSol Decision1 Solubilization Efficient? SolubilizationOpt->Decision1 Clarification Ultracentrifugation Remove Insoluble Material LargeScaleSol->Clarification Param1 HTGP Concentration: 15-60 mM (0.5-2× CMC) Param2 Temperature: 4°C Time: 2-4 hours Param3 Ratio: 1:10 (Protein:Detergent w:w) Purification Chromatography Purification Affinity/Ion Exchange Clarification->Purification Analysis Quality Assessment Activity, Purity, Monodispersity Purification->Analysis Crystallization Crystallization Trials Structural Studies Analysis->Crystallization Decision2 Protein Pure & Active? Analysis->Decision2 End Functional Protein Decision1->SolubilizationOpt Re-optimize Decision1->LargeScaleSol Optimal Decision2->Purification No Decision2->Crystallization Yes

Figure 2: Membrane Protein Solubilization with HTGP - This workflow outlines the systematic approach for extracting membrane proteins using HTGP while maintaining structural integrity. The process emphasizes optimization of detergent concentration relative to the CMC (30 mM for HTGP) and validation of protein function after purification [1] [2].

Technical Considerations and Limitations

While HTGP offers significant advantages for specific applications, researchers should consider several technical aspects:

  • CMC dependence: All HTGP applications are concentration-dependent relative to its CMC of 30 mM. Working below the CMC results in monomeric detergent behavior, while supra-CMC conditions generate micelles with aggregation numbers typically ranging from 50-100 molecules. This fundamental property affects protein extraction efficiency, micelle size in crystallization trials, and detergent removal kinetics.

  • Temperature effects: The CMC of HTGP exhibits temperature sensitivity, with values increasing at lower temperatures. Researchers working at 4°C should consider that the effective CMC may be 10-15% higher than the reported value determined at 25°C. This temperature dependence can affect solubilization efficiency and reproducibility across seasonal temperature variations.

  • Compatibility with detection systems: HTGP demonstrates low UV absorbance at 280 nm, making it compatible with standard protein detection methods during chromatography. However, researchers should note that HTGP can interfere with certain colorimetric assays, particularly those based on reducing sugar detection, due to its glucoside structure.

  • Alternative detergents: For applications requiring different hydrophobicity, researchers may consider related detergents in the alkyl glycoside series. n-Hexyl-β-D-glucopyranoside (CMC 250 mM) provides higher water solubility, while n-Octyl-β-D-thioglucopyranoside (CMC 9 mM) offers greater membrane solubilization strength [1]. These alternatives can be valuable when initial HTGP results are suboptimal.

Conclusion and Future Perspectives

Heptyl β-D-thioglucopyranoside represents a versatile tool with established applications in membrane protein research and emerging roles in enzyme characterization and inhibition. Its defined chemical properties, particularly its intermediate CMC value, make it suitable for controlled membrane protein manipulation where maintenance of native structure and function is paramount. The recent identification of HTGP as a competitive inhibitor for specific β-glucosidases expands its utility beyond traditional detergent applications into mechanistic enzymology and enzyme engineering.

Future research directions will likely explore HTGP analogs with modified alkyl chain lengths or sugar head groups to fine-tune properties for specific applications. The continuing challenge of membrane protein structural determination ensures ongoing interest in detergents like HTGP that can stabilize these challenging targets. Additionally, the inhibitor properties of HTGP against glycoside hydrolases suggest potential for developing related compounds as therapeutic leads or agricultural agents targeting specific carbohydrate-active enzymes.

As structural biology advances toward more complex membrane protein systems, the role of balanced detergents like HTGP will remain crucial. Similarly, the growing emphasis on enzyme engineering for industrial biocatalysis will benefit from mechanistic probes like HTGP that provide insights into substrate recognition and product inhibition. These diverse applications ensure that HTGP will continue to serve as a valuable research reagent across multiple scientific disciplines.

References

Comprehensive Application Notes and Experimental Protocols for Heptyl 1-Thiohexopyranoside (HTG) in Structural Biology and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heptyl 1-Thiohexopyranoside (HTG)

This compound (HTG) is a specialized thioglycoside compound that has gained significant importance in structural biology and drug discovery research. This amphiphathic molecule features a hydrophilic glucopyranoside head group and a hydrophobic heptyl tail connected via a thioether linkage, creating unique properties that make it particularly valuable for studying membrane proteins and protein-ligand interactions. As an experimental compound with DrugBank ID DB04450, HTG has been primarily utilized in basic research settings rather than therapeutic applications. Its chemical stability and specific molecular interactions have established it as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and ligand binding studies.

The molecular structure of HTG embodies characteristics of both carbohydrates and alkyl chain surfactants, enabling interactions with diverse biological targets. This dual nature allows researchers to exploit HTG for studying carbohydrate-binding proteins, membrane-associated enzymes, and various structurally challenging proteins. The following sections provide comprehensive application notes, detailed experimental protocols, and structural insights to guide researchers in effectively utilizing HTG in their investigative workflows.

Structural Properties and Chemical Characteristics

Molecular Structure and Composition

This compound (HTG) possesses a well-defined molecular architecture that underpins its functionality in research applications. The compound's systematic IUPAC name is (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its stereochemically complex structure with five chiral centers that maintain a specific spatial configuration critical for its biological interactions. The molecular formula of HTG is C₁₃H₂₆O₅S, with an average molecular mass of 294.408 g/mol and a monoisotopic mass of 294.150095 Da [1] [2]. The glucopyranoside ring adopts a stable chair conformation, while the heptyl chain provides flexible hydrophobic character, creating an amphiphilic profile that enhances solubility in both aqueous and membrane environments.

The thioglycosidic bond between the heptyl chain and sugar moiety distinguishes HTG from conventional O-glycosides, providing enhanced resistance to enzymatic hydrolysis by glycosidases. This chemical stability expands HTG's utility in long-term biochemical assays and crystallization experiments where degradation would compromise results. The presence of multiple hydroxyl groups on the pyranoside ring facilitates hydrogen bonding with protein residues, while the alkyl chain enables hydrophobic interactions with protein surfaces and membrane domains.

Table 1: Chemical and Physical Properties of this compound (HTG)

Property Value/Specification Source/Reference
Molecular Formula C₁₃H₂₆O₅S [1]
Molecular Weight 294.408 g/mol [1] [3]
Monoisotopic Mass 294.150095 Da [2]
Formal Charge 0 [1]
Atom Count 45 [1]
Chiral Atom Count 5 [1]
Bond Count 45 [1]
Aromatic Bond Count 0 [1]
Chemical Classification D-saccharide, thioglycoside [1]
SMILES (Canonical) CCCCCCCS[C@H]1C@@HCO)O)O)O [1]
InChI Key HPEGNLMTTNTJSP-LBELIVKGSA-N [1] [3]
Spectral Properties and Identification

HTG can be characterized through multiple analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy providing detailed structural verification. Proton NMR exhibits characteristic signals between 3.0-4.0 ppm for the pyranoside ring protons, 2.5-2.7 ppm for the methylene protons adjacent to the sulfur atom, and 0.8-1.4 ppm for the heptyl chain methylene and terminal methyl groups. Crystallographic analysis has confirmed that HTG adopts a crystalline structure with well-defined bond lengths and angles, belonging to a monoclinic crystal system with specific unit cell parameters [4]. The compound's optical activity derives from its multiple chiral centers, with a specific rotation that can be measured for quality control purposes.

The InChI identifier (InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1) provides a standardized representation of HTG's molecular structure for database searches and computational studies [3]. The compound's solubility profile includes moderate solubility in aqueous systems (enhanced by the hydrophilic sugar moiety) and good solubility in organic solvents such as methanol, dimethyl sulfoxide, and dimethylformamide, making it suitable for diverse experimental conditions.

Research Applications in Structural Biology

Protein Crystallization and Ligand Interactions

This compound serves as a versatile tool in structural biology, particularly in X-ray crystallography where it facilitates protein crystallization and enables detailed structural analyses. One significant application involves studying protein-ligand interactions with aspartic acid residues in binding sites. Research has demonstrated that HTG interacts with the side chain of aspartic acid (Asp) residues via hydrogen bonds, as evidenced in the Protein Data Bank entry 2BGI [5]. This specific interaction is crucial for structural biologists investigating carbohydrate-binding proteins, as the β-glucopyranoside moiety of HTG mimics natural carbohydrate substrates while providing enhanced crystallographic properties due to its well-defined electron density.

The amphiphilic nature of HTG makes it particularly valuable for crystallizing membrane proteins and protein complexes with hydrophobic regions. The heptyl chain can interact with hydrophobic protein patches, while the hydrophilic sugar moiety facilitates crystal contacts through hydrogen bonding with adjacent protein molecules. This dual functionality often leads to the formation of high-quality crystals with improved diffraction characteristics, enabling more accurate structural determinations. Additionally, HTG's chemical stability ensures that it remains intact throughout prolonged crystallization trials, providing consistent results in screening experiments.

Documented Protein Targets and Biological Systems

HTG has been identified in complex with several important protein targets, providing insights into diverse biological systems. According to DrugBank data, HTG interacts with rhodopsin, a G-protein coupled receptor essential for visual phototransduction; NADPH:ferredoxin reductase, involved in electron transfer processes; acyl carrier protein, a key component in fatty acid synthesis; and biotin biosynthesis cytochrome P450, an enzyme in biotin metabolic pathways [1]. These diverse interactions highlight HTG's versatility in studying proteins with different structural features and biological functions.

Table 2: Documented Protein Targets and Research Applications of HTG

Protein Target Biological Function PDB Entry Research Application
Rhodopsin Visual phototransduction GPCR Not specified Membrane protein structure studies
NADPH:ferredoxin reductase Electron transfer Not specified Oxidoreductase-ligand interactions
Acyl carrier protein Fatty acid synthesis Not specified Protein-protein interaction studies
Biotin biosynthesis cytochrome P450 Biotin metabolism Not specified Enzyme-ligand binding studies
Unspecified Asp-containing protein Not specified 2BGI Protein-carbohydrate interactions

In the BioGRID database, HTG is cataloged as a small molecule with specific molecular interactions, further supporting its role in chemical biology and systems biology research [3]. The database assigns HTG the identifier 4264, documenting its interactions with biological macromolecules. These documented applications make HTG a valuable compound for researchers studying membrane protein dynamics, enzyme-ligand interactions, and structural glycobiology, providing a well-characterized tool for probing complex biological systems.

Experimental Protocols and Methodologies

Protein Crystallography with HTG

Co-crystallization using HTG requires careful preparation of both the protein and ligand solutions to achieve optimal results. Begin by preparing a stock solution of HTG at 100 mM concentration in dimethyl sulfoxide (DMSO), which can be stored at -20°C for up to three months. For the crystallization experiment, dilute the HTG stock solution in appropriate buffer to achieve a working concentration of 5-10 mM. Mix the protein solution (at 10-20 mg/mL concentration in suitable buffer) with the HTG working solution in a 1:1 to 1:2 volume ratio, with final HTG concentration typically between 2-5 mM. Incubate the protein-ligand mixture on ice for 30-60 minutes to facilitate binding before setting up crystallization trials.

Crystallization screening should employ sparse matrix approaches using commercial screens such as Hampton Research Crystal Screen or Molecular Dimensions Structure Screen. Utilize vapor diffusion methods (sitting or hanging drop) with 0.5-1.0 μL protein-ligand solution mixed with equal volume of reservoir solution. Monitor crystal formation regularly over 1-4 weeks, optimizing promising conditions through grid screening around initial hits. For data collection and analysis, flash-cool crystals in liquid nitrogen using appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources or home sources, and solve structures using molecular replacement or other appropriate phasing methods. Analyze the electron density for HTG to confirm binding and interaction modes, particularly noting hydrogen bonding interactions with aspartic acid residues or other polar amino acids in the binding pocket [5].

Ligand Binding Studies Using HTG

Isothermal titration calorimetry (ITC) provides quantitative measurements of HTG binding to target proteins. Prepare protein samples in appropriate buffer (typically 20-50 μM concentration) with thorough dialysis to ensure matching buffer conditions. Prepare HTG solutions in the dialysate buffer at 10-20 times the protein concentration. Perform ITC experiments at constant temperature (typically 25°C) with stirring at 750-1000 rpm, using 15-25 injections of 2-10 μL each spaced 180-240 seconds apart. Analyze data using fitting models appropriate for the binding stoichiometry observed, typically a single-site binding model. ITC provides direct measurement of binding affinity (Kd), enthalpy changes (ΔH), entropy changes (ΔS), and stoichiometry (n) of the interaction.

For surface plasmon resonance (SPR) studies, immobilize the target protein on CMS sensor chips using standard amine coupling chemistry. Use HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4) as running buffer. Dilute HTG in running buffer at concentrations ranging from 0.1 to 10 times the expected Kd value. Inject HTG solutions over the protein surface for 60-120 seconds association time, followed by 120-300 seconds dissociation time at a flow rate of 30 μL/min. Regenerate the surface with a 30-second pulse of mild regeneration solution (such as 1-10 mM NaOH or glycine-HCl pH 2.0-3.0). Analyze sensorgrams using global fitting to appropriate binding models to determine association rate (kₐ), dissociation rate (kḍ), and equilibrium dissociation constant (Kd = kḍ/kₐ).

Membrane Protein Solubilization and Stabilization

HTG serves as an effective detergent alternative for membrane protein studies due to its amphiphilic properties. For membrane protein solubilization, prepare a 20% (w/v) stock solution of HTG in water, which can be stored at 4°C for up to one month. Add HTG dropwise to membrane preparations to achieve a final concentration of 0.5-2% (w/v) while gently stirring at 4°C. Continue stirring for 2-4 hours, then centrifuge at 100,000 × g for 45 minutes to remove insoluble material. The supernatant contains solubilized membrane proteins ready for further purification.

For membrane protein stabilization during purification, include HTG at 0.01-0.1% (w/v) in all purification buffers. HTG's relatively high critical micelle concentration (CMC) compared to traditional detergents facilitates easier removal if needed through dialysis or dilution. Monitor protein stability using size exclusion chromatography and activity assays, comparing HTG with other detergents such as n-dodecyl-β-D-maltoside (DDM) or octyl glucoside. The thioglycosidic linkage in HTG provides resistance to enzymatic degradation, enhancing stability during prolonged purification procedures.

Safety Considerations and Regulatory Information

Handling and Storage Guidelines

This compound requires careful handling to ensure both researcher safety and compound integrity. While specific toxicity data for HTG is limited in the search results, it should be treated as a potential health hazard and handled with appropriate precautions. Researchers should wear personal protective equipment including gloves, lab coat, and safety glasses when working with HTG, particularly when handling powder forms where inhalation exposure is possible. Work should be conducted in a well-ventilated area, preferably within a fume hood when preparing stock solutions or performing procedures that may generate aerosols.

For long-term storage, HTG powder should be kept in a tightly sealed container at -20°C, protected from light and moisture to maintain stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored under anhydrous conditions at -20°C. Under these conditions, HTG remains stable for at least 12 months. It's important to note that HTG is classified as an experimental compound (DrugBank classification) rather than an approved therapeutic agent, and its use is restricted to research purposes only [1] [6]. Researchers should consult their institutional chemical safety guidelines and review the material safety data sheet (MSDS) for specific handling instructions before initiating experiments with HTG.

Disposal and Environmental Considerations

Proper disposal of HTG and HTG-containing solutions is essential to prevent environmental contamination and comply with regulatory requirements. Unused HTG solutions should be collected in appropriate chemical waste containers according to institutional hazardous waste protocols. Aqueous solutions containing low concentrations of HTG (typically <1%) may be treated as non-halogenated organic waste, while DMSO stock solutions should be segregated for appropriate disposal as DMSO waste. Never dispose of HTG down the drain or in regular trash, as its environmental impact has not been fully characterized.

Institutional environmental health and safety departments should be consulted for specific disposal requirements, as regulations may vary by jurisdiction. When planning experiments, researchers should employ waste minimization strategies such as preparing only the necessary quantities of HTG solutions to reduce disposal volumes. These precautions ensure responsible use of HTG while maintaining compliance with laboratory safety standards and environmental protection regulations.

Visualization of Experimental Workflows and Molecular Interactions

HTG Experimental Workflow Diagram

The following diagram illustrates a standard workflow for utilizing HTG in protein crystallography studies, from preparation through data analysis:

Start Experimental Planning A HTG Stock Solution Preparation (100 mM in DMSO) Start->A B Protein Purification and Buffer Exchange A->B C Protein-Ligand Complex Formation (Incubation 30-60 min) B->C D Crystallization Screening (Sparse Matrix Methods) C->D E Crystal Optimization (Grid Screening) D->E F X-ray Data Collection (Synchrotron/Home Source) E->F G Structure Solution (Molecular Replacement) F->G H Electron Density Analysis for HTG Binding G->H End Structure Validation and Deposition H->End

HTG Molecular Interaction Pathway

This diagram illustrates the potential molecular interactions between HTG and protein binding sites, particularly highlighting contacts with aspartic acid residues:

HTG HTG Molecule A Hydrophobic Heptyl Chain Interaction with Non-polar Protein Residues HTG->A B Thioglycosidic Linkage Providing Chemical Stability Against Hydrolysis HTG->B C Pyranoside Ring Hydroxyl Groups Forming Hydrogen Bonds with Protein Side Chains HTG->C Outcome Stabilized Protein-Ligand Complex for Structural Analysis A->Outcome B->Outcome D Specific Interaction with Aspartic Acid Residues (PDB: 2BGI) C->D E Additional Potential Interactions with Other Polar Residues (Ser, Asn, Gln) C->E D->Outcome E->Outcome

Conclusion and Future Perspectives

This compound represents a valuable specialized tool in structural biology and drug discovery research, particularly for studying protein-ligand interactions and facilitating macromolecular crystallization. Its unique amphiphilic properties, combining a hydrophilic glucopyranoside head group with a hydrophobic heptyl tail, enable interactions with diverse protein targets ranging from membrane-associated receptors to soluble enzymes. The documented interactions with aspartic acid residues and various biological targets highlight HTG's versatility in probing protein structure and function.

Future applications of HTG may expand into mimetic systems for natural glycolipids, membrane protein stabilization in cryo-electron microscopy studies, and as a scaffold for developing more specialized chemical probes. The continued deposition of HTG-containing structures in the Protein Data Bank will further elucidate its interactions with biological macromolecules and potentially reveal new applications. Researchers are encouraged to explore HTG's utility in challenging structural projects, particularly where conventional detergents or cryoprotectants have proven inadequate, leveraging its unique chemical properties to overcome technical barriers in macromolecular structure determination.

References

Comprehensive Application Notes and Protocols for n-Heptyl β-D-thioglucoside in Life Science Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to n-Heptyl β-D-thioglucoside

n-Heptyl β-D-thioglucoside (HTG) (CAS 85618-20-8) is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and stabilization of membrane proteins. This thioglycosidic detergent features a seven-carbon alkyl chain (heptyl) connected via a sulfur atom to a glucose moiety, creating an amphipathic structure ideal for interacting with both hydrophobic and hydrophilic regions of biomolecules. With a critical micelle concentration (CMC) of 30 mM and molecular weight of 294.41 g/mol, HTG occupies a important position in the detergent toolbox for structural and functional studies of membrane proteins [1] [2].

Unlike its oxygen-linked counterpart (n-Heptyl β-D-glucoside) or the longer-chain n-Octyl β-D-thioglucoside, HTG offers a balanced combination of sufficient hydrophobicity for effective membrane protein solubilization while maintaining high enough CMC for easy removal by dialysis. A particularly valuable property of HTG is its resistance to degradation by β-glycosidases, making it superior to glucoside-based detergents when working with enzyme-rich systems or conducting prolonged experiments where detergent stability is essential [1]. Additionally, HTG remains soluble in aqueous solutions at 4°C, enabling protein isolation and purification procedures to be conducted at low temperatures that preserve biological activity [1].

Fundamental Physicochemical Properties

Key Characteristics and Comparative Analysis

The following table summarizes the essential physicochemical properties of n-Heptyl β-D-thioglucoside and compares it with several commonly used detergents in membrane protein research:

Table 1: Physicochemical Properties of n-Heptyl β-D-thioglucoside and Related Detergents

Detergent Name Type Molecular Weight Critical Micelle Concentration (CMC) Special Characteristics
n-Heptyl β-D-thioglucoside Non-ionic 294.41 [1] 30 mM [1] [2] β-glycosidase resistant; soluble at 4°C [1]
n-Octyl β-D-glucoside Non-ionic ~308.4 20-25 mM [2] Susceptible to β-glycosidase degradation [1]
n-Octyl β-D-thioglucoside Non-ionic ~324.4 9 mM [2] β-glycosidase resistant; stronger solubilization
n-Heptyl β-D-glucopyranoside Non-ionic ~278.3 79 mM [2] High CMC; easily removable
n-Dodecyl β-D-maltoside Non-ionic ~510.6 0.1-0.6 mM [2] Strong solubilization; low CMC
CHAPS Zwitterionic ~614.9 6-10 mM [2] Sulfobetaine-type; cholesterol analog

The critical micelle concentration (CMC) represents the concentration at which detergent molecules spontaneously self-assemble into micelles in aqueous solution, which is a crucial parameter for effective membrane protein solubilization. The relatively high CMC of HTG (30 mM) facilitates easier removal by dilution or dialysis after protein purification, which is particularly advantageous when the detergent might interfere with downstream applications such as structural analysis or functional assays [1].

Structural Features and Mechanism of Action

HTG possesses the molecular formula C₁₃H₂₆O₅S with five stereocenters that define its specific conformational properties [3]. As a non-ionic detergent, HTG does not carry formal charges, making it suitable for a broad range of applications including ion exchange chromatography where charged detergents could interfere with separation [1]. The thioglucosidic linkage (sulfur bridge) between the heptyl chain and glucose head group provides both chemical stability and enzyme resistance compared to oxygen-linked glucoside detergents [1].

The amphipathic nature of HTG allows it to interact with membrane proteins by inserting its heptyl chain into hydrophobic regions while presenting its hydrophilic glucose head group to the aqueous environment. This interaction disrupts the phospholipid bilayer and encapsulates extracted membrane proteins within mixed micelles, maintaining them in a soluble state for subsequent purification and characterization. The micelles formed by HTG above its CMC have appropriate size characteristics that typically do not disrupt protein structure or function, making it valuable for preserving biological activity during isolation procedures [1].

Research Applications

Membrane Protein Solubilization and Purification

The primary application of n-Heptyl β-D-thioglucoside is in the solubilization, purification, and stabilization of membrane proteins for biochemical and structural studies. HTG has been successfully employed in the purification of various membrane-bound enzymes and receptors, including:

  • Bacterial membrane proteins: HTG has been used to solubilize and purify 5'-nucleotidase from Vibrio parahaemolyticus, demonstrating its effectiveness for bacterial membrane protein extraction while maintaining enzymatic activity [1].
  • Electron transport chain components: Researchers have utilized HTG in the purification of cytochrome c oxidase from Thiobacillus ferrooxidans, highlighting its compatibility with redox-sensitive metalloproteins [1].
  • Photosynthetic complexes: The detergent has been applied in studies of Photosystem II, where it helped maintain the structural and functional integrity of light-harvesting complexes during isolation procedures [1] [4].
  • NADPH oxidase system: HTG has facilitated the reconstitution of superoxide-forming NADPH oxidase activity with cytochrome b558 purified from porcine neutrophils, essential for understanding the respiratory burst in immune cells [1].

The decision to use HTG over other detergents should be based on the specific requirements of the target protein and the experimental objectives. HTG is particularly advantageous when working with systems containing significant β-glycosidase activity, when conducting procedures at low temperatures (due to its solubility at 4°C), or when easier detergent removal is desired for downstream applications [1].

Specialized Applications in Enzymology and Structural Biology

Beyond general membrane protein solubilization, HTG has found utility in several specialized research contexts:

  • Enzymology studies: HTG's resistance to glycosidases makes it particularly valuable for investigations of glycosidase enzymes themselves or studies conducted in glycosidase-rich cellular environments where other glucoside-based detergents would be degraded [1].
  • Structural biology applications: HTG has been employed in the preparation of membrane proteins for two-dimensional crystallization and electron crystallography studies, as it can maintain protein stability without interfering with crystal formation [4].
  • GPCR functional expression: Research on G-protein coupled receptors (GPCRs) has utilized HTG in screening approaches to maximize detergent stability and functional expression of these challenging membrane proteins [4].
  • Mitochondrial protein complexes: HTG has been used in studies of mitochondrial ATP synthase dimers and their role in forming the permeability transition pore, demonstrating its compatibility with complex multi-subunit membrane proteins [4].

Table 2: Summary of Key Research Applications with Representative Examples

Application Area Specific Use Case Advantages Demonstrated
Bacterial Membrane Enzymology Purification of 5'-nucleotidase from V. parahaemolyticus [1] Maintains enzymatic activity after solubilization
Respiratory Chain Studies Cytochrome c oxidase purification [1] Compatible with metalloprotein complexes
Photosynthetic Research Photosystem II core complex isolation [1] [4] Preserves protein-pigment interactions
Immune Cell Biochemistry NADPH oxidase reconstitution [1] Facilitates functional reassembly of enzyme complex
Structural Studies 2D crystallization for electron crystallography [4] Maintains protein integrity without crystallization interference

Detailed Experimental Protocols

Membrane Protein Solubilization Using n-Heptyl β-D-thioglucoside

The following workflow illustrates the key stages in membrane protein solubilization using HTG:

G Start Start Protocol MembranePrep Membrane Preparation (Ultracentrifugation) Start->MembranePrep DetergentSolution Prepare HTG Solution (30-50 mM in suitable buffer) MembranePrep->DetergentSolution Solubilization Solubilization Reaction (1-2 hours, 4°C with gentle mixing) DetergentSolution->Solubilization Separation Insoluble Material Removal (Ultracentrifugation 100,000×g) Solubilization->Separation Analysis Solubilized Protein Analysis (SDS-PAGE, Activity Assay) Separation->Analysis Optimization Optimization Required? Analysis->Optimization Optimization->Solubilization Adjust conditions Purification Proceed to Purification Optimization->Purification Successful

Workflow Title: Membrane Protein Solubilization with HTG

4.1.1 Reagent Preparation
  • HTG stock solution: Prepare a 200 mM stock solution by dissolving 588.8 mg of n-Heptyl β-D-thioglucoside (MW: 294.41 g/mol) in 10 mL of appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.4). Gently warm if necessary to achieve complete dissolution, then filter sterilize using a 0.22 μm membrane. The stock solution can be aliquoted and stored at -20°C for several months [1].
  • Solubilization buffer: Prepare buffer containing:
    • 20-50 mM compatible buffer (Tris-HCl, HEPES, or phosphate)
    • 100-150 mM NaCl (or appropriate salt for ionic strength)
    • Protease inhibitor cocktail (freshly added)
    • Optional: 10% glycerol for additional stability
    • Adjust to optimal pH for your target protein
4.1.2 Step-by-Step Procedure
  • Membrane Preparation: Isolate membrane fractions from your source material (cells, tissues) using standard differential centrifugation techniques. Resuspend the final membrane pellet in solubilization buffer without detergent to a protein concentration of 5-10 mg/mL [1].

  • Detergent Addition: Add the appropriate volume of 200 mM HTG stock solution to the membrane suspension to achieve the desired final concentration. For initial screening, test HTG concentrations ranging from 1.5-3.0× CMC (45-90 mM). The optimal detergent-to-protein ratio typically falls between 1:1 to 10:1 (w/w) and should be determined empirically for each protein system [1].

  • Solubilization Reaction: Incubate the mixture with gentle agitation for 1-2 hours at 4°C (or appropriate temperature for your protein). The extended incubation time and low temperature help maintain protein stability while allowing effective solubilization. HTG's solubility at low temperatures makes it particularly suitable for this cold solubilization approach [1].

  • Separation of Solubilized Material: Centrifuge the solubilized mixture at 100,000×g for 30-60 minutes at 4°C to pellet insoluble material and non-solubilized membranes.

  • Recovery and Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the supernatant for:

    • Protein content (Bradford, BCA, or other compatible assay)
    • Target protein presence (Western blot, activity assay)
    • Purity assessment (SDS-PAGE)
4.1.3 Optimization Considerations

Optimal solubilization conditions are protein-specific and often require empirical determination. Key parameters to optimize include:

  • HTG concentration: Test a range from 0.5-3.0× CMC (15-90 mM)
  • Detergent-to-protein ratio: Evaluate ratios from 0.5:1 to 20:1 (w/w)
  • Buffer composition: Vary pH, ionic strength, and additive composition
  • Time and temperature: Test different incubation conditions

The high CMC of HTG (30 mM) enables straightforward removal by dialysis or dilution once solubilization is complete, which can be advantageous for downstream applications sensitive to detergent presence [1].

Protein Purification and Detergent Exchange

Following successful solubilization, HTG can be maintained throughout purification or exchanged for alternative detergents depending on experimental requirements:

  • Chromatography in HTG-containing buffers: HTG's non-ionic nature makes it compatible with various chromatography techniques including size exclusion, affinity, and ion exchange chromatography [1].
  • Detergent removal by dialysis: Due to its high CMC, HTG can be effectively removed by dialysis against detergent-free buffers. Utilize dialysis membranes with appropriate molecular weight cutoffs and perform multiple buffer exchanges over 24-48 hours.
  • Detergent exchange techniques: For transferring proteins to alternative detergents, use gradual dialysis, gel filtration, or affinity chromatography with detergent exchange.

Technical Considerations and Troubleshooting

Critical Parameters for Successful Implementation

When working with n-Heptyl β-D-thioglucoside, several technical aspects require careful attention:

  • Temperature considerations: While HTG remains soluble at 4°C, solutions should be monitored for potential precipitation at very low temperatures. If precipitation occurs, gently warm the solution with stirring until clear [1].
  • Compatibility with downstream applications: HTG's low UV absorbance makes it suitable for applications requiring UV detection, such as protein quantification or monitoring chromatography elution profiles [1].
  • Detergent removal considerations: The relatively high CMC of HTG facilitates removal by dialysis, but complete removal may require multiple dialysis steps or the use of detergent-absorbing beads when necessary.
  • Stability and storage: HTG should be stored as a dry powder at 0-5°C, protected from moisture. Aqueous solutions are stable for several days at 4°C, but for long-term storage, frozen aliquots are recommended [1].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for n-Heptyl β-D-thioglucoside Applications

Problem Potential Causes Solutions
Incomplete solubilization Insufficient detergent concentration; suboptimal buffer conditions Increase HTG concentration (up to 3× CMC); optimize detergent:protein ratio; adjust pH/salt conditions
Protein precipitation after solubilization Over-solubilization; removal of essential lipids; detergent concentration below CMC Titrate detergent concentration; add lipids back; ensure working above CMC
Loss of protein activity Denaturation during solubilization; removal of cofactors Reduce incubation time; optimize temperature; add stabilizing cofactors
Detergent interference in assays High detergent concentration in final preparation Utilize dialysis or detergent-removal columns; dilute sample below CMC when possible
Poor chromatography performance Detergent micelles interfering with separation Adjust detergent concentration; consider alternative chromatography methods

Quality Assessment and Validation

Detergent Quality Specifications

When using n-Heptyl β-D-thioglucoside in research applications, verify that the detergent meets appropriate quality standards. High-quality HTG should conform to the following specifications [1]:

  • Purity (GC): ≥98.0%
  • Solubility in water: Clear or almost clear, colorless solution at working concentrations
  • UV absorbance: ≤0.040 at 400 nm (enabling use in UV-detection applications)
  • Specific rotation: ≤-50.0°·cm²·dag⁻¹
  • Appearance: White powder or waxy solid
Protein Integrity Validation

After solubilization with HTG, assess the integrity and functionality of the target membrane protein using appropriate methods:

  • Size exclusion chromatography: Evaluate the oligomeric state and monodispersity of the solubilized protein.
  • Activity assays: Perform functional assays to confirm biological activity retention.
  • Spectroscopic techniques: Utilize UV-Vis, fluorescence, or CD spectroscopy to assess structural integrity.
  • Electrophoresis: Analyze by SDS-PAGE and/or native PAGE to evaluate purity and complex formation.

Conclusion

n-Heptyl β-D-thioglucoside represents a valuable detergent in the membrane protein researcher's toolkit, particularly valued for its enzyme resistance, high CMC, and cold solubility. These properties make it ideally suited for challenging applications where maintaining protein stability and function is paramount. The protocols outlined in this document provide a foundation for implementing HTG in membrane protein studies, with appropriate considerations for optimization based on specific protein requirements. As membrane protein research continues to advance with increasing emphasis on structural and functional characterization, HTG remains a strategic choice for investigators working with delicate membrane protein systems.

References

heptyl 1-thiohexopyranoside biochemical applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Application Notes

Heptyl 1-Thiohexopyranoside is an experimental small molecule with the chemical formula C13H26O5S and an average molecular weight of 294.408 g/mol [1] [2]. It is classified as a thioglycoside, meaning it features a sugar group connected to another group via a sulfur (S-glycosidic) bond [1].

The table below summarizes its core chemical identifiers:

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3]
Chemical Formula C13H26O5S [1] [2] [4]
Molecular Weight 294.408 g/mol (Average); 294.150095 g/mol (Monoisotopic) [1] [4]
SMILES [H][C@]1(CO)O[C@@]([H])(SCCCCCCC)[C@]([H])(O)[C@@]([H])(O)[C@]1([H])O [1] [3]
InChI Key HPEGNLMTTNTJSP-LBELIVKGSA-N [1] [2] [3]
CAS Number 85618-20-8 [4]
DrugBank Status Experimental [1]
Identified Protein Targets and Research Context

While a specific, approved therapeutic indication is not listed, this compound has been identified in databases as interacting with several protein targets, suggesting its use in structural biology and biochemistry research [1] [2].

The following table lists these proteins and their general biological context:

Protein Target Organism Research / Biological Context
Rhodopsin Humans A G-protein coupled receptor (GPCR) essential for vision in low-light conditions [1].
Flavodoxin/Ferredoxin-NADP+ Reductase Rhodobacter capsulatus An enzyme involved in electron transport [1].
Acyl Carrier Protein (ACP) Escherichia coli (strain K12) A key component in the fatty acid biosynthesis system [1].
Biotin Biosynthesis Cytochrome P450 Bacillus subtilis (strain 168) An enzyme involved in the synthesis of the vitamin biotin [1].

Inferred Experimental Protocols and Workflows

Based on the compound's identity as a thioglycoside detergent and its listed protein targets, its primary application is likely in the solubilization, stabilization, and crystallization of membrane proteins [1] [2] [5].

Protocol for Membrane Protein Solubilization and Crystallization

This protocol outlines a general workflow for using detergents like this compound in membrane protein biochemistry.

G Start Start: Membrane Preparation P1 Cell Lysis and Membrane Isolation Start->P1 P2 Solubilization with This compound P1->P2 P3 Centrifugation to Remove Insoluble Material P2->P3 P4 Purification (e.g., Affinity Chromatography) P3->P4 P5 Crystallization Trials P4->P5 End End: Structure Determination P5->End

Diagram illustrating a general experimental workflow for membrane protein preparation.

Detailed Methodology:

  • Membrane Preparation:

    • Begin with cell lysis of the organism expressing the target membrane protein (e.g., E. coli for Acyl Carrier Protein) using methods like sonication or high-pressure homogenization.
    • Separate the membrane fraction from soluble proteins and cellular debris via ultracentrifugation (e.g., 100,000 x g for 1 hour).
  • Solubilization:

    • Resuspend the membrane pellet in a suitable buffer.
    • Add this compound from a concentrated stock solution to achieve a final concentration typically between 1-2% (w/v). The optimal detergent-to-protein ratio should be determined empirically.
    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow the detergent to disrupt the lipid bilayer and encapsulate the membrane protein.
  • Insoluble Material Removal:

    • Centrifuge the solubilized mixture at high speed (e.g., 40,000 x g for 30 minutes) to pellet any insoluble material.
    • The target protein will now be in the supernatant.
  • Purification:

    • Subject the supernatant to standard protein purification techniques such as affinity chromatography (e.g., His-tag purification), size-exclusion chromatography, or ion-exchange chromatography.
    • Maintain a critical micelle concentration (CMC) of this compound in all buffers throughout the purification to keep the protein stable and prevent aggregation.
  • Crystallization:

    • Use the purified protein in complex with the detergent for crystallization trials.
    • Employ common methods like vapor diffusion. The detergent will form a micelle around the hydrophobic regions of the protein, facilitating the formation of crystal contacts necessary for X-ray crystallography [2] [5].

Logical Pathway for Research Use

The relationship between the compound's properties and its research applications can be summarized as follows:

G Prop1 Amphiphilic Structure App1 Solubilizes Membrane Proteins Prop1->App1 Prop2 Thioglycoside Detergent Prop2->App1 App2 Aids in Protein Crystallization App1->App2 Outcome 3D Protein Structure Determination App2->Outcome

Diagram showing the logical connection between the compound's properties and its research outcomes.

Handling and Safety Considerations

  • Regulatory Status: This compound is listed as "Experimental" and is not approved for clinical use in any country [1] [6].
  • Data Availability: Key pharmacological data—including pharmacodynamics, absorption, distribution, metabolism, excretion (ADME), and toxicity profiles—are currently "Not Available" in the accessed databases [1]. Standard laboratory safety protocols for handling chemical reagents should be followed.

Knowledge Gaps and Future Research

The available public data is primarily structural. Future research directions could focus on:

  • Protocol Optimization: Determining the precise effective concentration and conditions for solubilizing specific membrane protein classes.
  • Comparative Studies: Benchmarking the effectiveness of this compound against other common detergents (e.g., DDM, OG) in terms of protein stability and crystallization success rates.

References

n-Heptyl β-D-thioglucoside: Key Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent valued for its ability to solubilize membrane proteins while preserving their biological activity [1] [2]. Its key advantage over similar detergents like n-Octyl β-D-glucoside is its resistance to degradation by β-glycosidase enzymes, making it ideal for working with samples that have high glycosidase activity [2].

The table below summarizes the fundamental characteristics of HTG for experimental planning:

Property Specification / Value
Chemical Name n-Heptyl β-D-thioglucopyranoside [1]
CAS Number 85618-20-8 [1] [3] [2]
Molecular Formula C13H26O5S [1] [2]
Molecular Weight 294.41 g/mol [1] [2]
Quality/Assay ≥99% (GC) [1] or ≥98.0% (GC) [2]
Physical Form White powder or waxy solid [1] [2]
Critical Micelle Concentration (CMC) 30 mM [1] [2]
Melting Point 98 °C (208 °F) [1]

Primary Research Application HTG is primarily used for the solubilization and reconstitution of membrane proteins [1] [2]. Its effectiveness has been demonstrated in various studies, including:

  • Purification of membrane-bound 5'-nucleotidase from Vibrio parahaemolyticus [2].
  • Purification and enzymatic studies of cytochrome c oxidase from Thiobacillus ferrooxidans [2].
  • Reconstitution of superoxide-forming NADPH oxidase activity with cytochrome b558 purified from porcine neutrophils [2].

General Guidance for Use

While exact protocols are context-dependent, the following workflow outlines the general process for using HTG in membrane protein solubilization, based on standard biochemical practices.

Start Prepare Membrane Fraction A Prepare HTG Stock Solution (100-200 mM in water) Start->A B Mix Membrane Fraction and HTG Stock Solution A->B C Incubate on Ice with Gentle Agitation B->C D Centrifuge at High Speed (e.g., 100,000 x g) C->D E Collect Supernatant (Solubilized Proteins) D->E F Proceed to Purification or Reconstitution E->F

Solution Preparation and Handling

  • Solubility: HTG is soluble in water and methanol. A typical stock solution (e.g., 100-200 mM) can be prepared in water, yielding a clear, colorless solution [1] [2]. Its solubility in aqueous solutions at 4°C is a key advantage for working with sensitive proteins [2].
  • Storage: The solid powder should be stored at -20°C [1]. For short-term use, stock solutions can typically be stored at 4°C for several days.
  • Detergent Removal: Due to its high CMC (30 mM), HTG can be easily removed from protein solutions by techniques such as dialysis, dilution, or ultrafiltration [2].

Important Practical Notes

  • UV Transparency: HTG has low UV absorbance, making it suitable for protein quantification and monitoring during chromatography without significant interference [2].
  • PPE: Standard laboratory personal protective equipment (PPE) such as gloves and eyeshields are recommended when handling [1].
  • Detergent Screening: The optimal detergent and its concentration can vary significantly between different membrane proteins. It is often necessary to screen multiple detergents, including HTG, to find the best condition for a specific protein that balances solubilization efficiency with stability and functional integrity [2].

References

Application Notes and Protocols for Heptyl 1-Thiohexopyranoside (Research Grade)

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed technical overview of heptyl 1-thiohexopyranoside (also known as heptyl thioglucoside), a non-ionic detergent used primarily in biochemical research for the solubilization and stabilization of membrane proteins. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Characterization

This compound is a thioglycoside compound belonging to the class of alkyl glucosides. The following data summarizes its identified properties.

Table 1: Chemical and Physical Properties of this compound [1] [2] [3]

Property Detail
Molecular Formula C₁₃H₂₆O₅S
Molecular Weight 294.41 g/mol [2] [3] / 294.408 Da [1]
CAS Number 85618-20-8 [3]
Appearance White powder [3]
Purity (Assay) ≥99% (GC) [3]
Melting Point 98 °C (208 °F) [3]
Critical Micelle Concentration (CMC) 30 mM [3]
Solubility Readily soluble in methanol (100 mg/mL); soluble in water [3]
Storage -20°C [3]
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2]

Primary Research Applications

This compound serves a critical function in structural and molecular biology. Its main application is as a non-ionic detergent for the solubilization and reconstitution of membrane proteins [3]. Membrane proteins are inherently embedded in lipid bilayers, and extracting them in a functional, non-denatured state requires agents like this compound that can disrupt the lipid membrane without destroying the protein's three-dimensional structure. This makes it an essential tool for X-ray crystallography and other structural biology techniques aimed at determining the high-resolution structure of membrane proteins [2].

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare a standard aqueous stock solution of this compound.

Materials:

  • This compound powder (white, ≥99% purity) [3]
  • Ultrapure water
  • Analytical balance
  • Volumetric flask or conical tube
  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of detergent required to achieve the desired concentration and volume. For example, to prepare 10 mL of a 1 M stock solution, calculate: Mass = (1 mol/L) × (0.01 L) × (294.41 g/mol) = 2.944 g.
  • Weigh: Accurately weigh the calculated mass of the powder using an analytical balance.
  • Dissolve: Transfer the powder to a suitable container and add ultrapure water to just under the final volume. The solution should appear clear and colorless [3].
  • Mix: Vortex the mixture vigorously. If necessary, briefly warm the solution or use a sonicator in a water bath to aid in complete dissolution.
  • Final Volume: Bring the solution to the final volume with ultrapure water.
  • Storage: Aliquot the stock solution and store at -20°C [3]. Avoid repeated freeze-thaw cycles.
Solubilization of Membrane Proteins

Objective: To extract membrane proteins from a lipid bilayer using this compound.

Materials:

  • Isolated membrane fraction (e.g., cell membranes, organelles)
  • Appropriate buffer (e.g., HEPES or Tris at a suitable pH, often containing salts)
  • Prepared stock solution of this compound
  • Rocker or rotator for mixing at 4°C
  • Ultracentrifuge

Procedure:

  • Prepare Membrane Suspension: Suspend the purified membrane pellet in a suitable ice-cold buffer.
  • Add Detergent: Add the stock solution of this compound to the membrane suspension. The final working concentration should be above its CMC of 30 mM to ensure micelle formation [3]. Optimization of the detergent-to-protein ratio is critical and should be determined empirically (e.g., from 0.5x to 5x CMC).
  • Solubilize: Incubate the mixture with gentle agitation (e.g., on a rocker) for 1-2 hours at 4°C to ensure complete solubilization.
  • Separate: Centrifuge the solubilized mixture at >100,000 × g for 30-60 minutes at 4°C to pellet insoluble material, including lipid debris and non-solubilized proteins.
  • Recover Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

The following diagram illustrates the logical workflow for the membrane protein solubilization protocol:

G Start Start Protocol M1 Prepare Membrane Suspension in Cold Buffer Start->M1 M2 Add this compound Stock Solution M1->M2 M3 Incubate with Agitation (1-2 hours at 4°C) M2->M3 M4 Ultracentrifuge (>100,000 × g, 30-60 min, 4°C) M3->M4 M5 Recover Supernatant (Solubilized Protein) M4->M5 End Proceed to Downstream Analysis M5->End

Critical Parameters and Optimization
  • Detergent Concentration: The key to successful solubilization is using a concentration above the CMC. The reported CMC for this compound is 30 mM [3]. The optimal detergent-to-protein ratio must be determined for each specific protein system.
  • Temperature: Perform solubilization at 4°C to minimize proteolytic degradation.
  • Purity: Use high-purity (≥99%) detergent to avoid interference with downstream applications like crystallization [3].

Safety and Handling

Precautionary Statements:

  • Personal Protective Equipment (PPE): Wear gloves, eyeshields, and an N95 respirator when handling the powder [3].
  • Storage: Store the product at -20°C in a tightly sealed container [3].
  • Classification: It is classified as a Combustible Solid (Storage Category Code 11) [3].
  • Environmental Hazard: It has a water pollutant classification of WGK 3 [3], indicating it is a significant hazard to water bodies. Dispose of waste according to local regulations.

References

n-Heptyl β-D-thioglucoside scientific investigations

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: n-Heptyl β-D-thioglucoside

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent widely used in membrane biochemistry. Its effectiveness lies in solubilizing membrane proteins without causing significant denaturation, making it ideal for protein purification and functional analysis, especially with samples containing β-glycosidase activity [1].

Key Properties and Specifications

The following table summarizes the key chemical and physical characteristics of n-Heptyl β-D-thioglucoside:

Property Specification
Chemical Name n-Heptyl-β-D-thioglucopyranoside [1]
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Molecular Weight 294.41 g/mol [1] [2] [3]
CAS Number 85618-20-8 [1] [3]
Appearance White powder or waxy solid [1] [2]
Purity (GC) ≥ 98.0% - 99% [1] [2]
Critical Micelle Concentration (CMC) 30 mM [1] [2]
Melting Point 98 °C [2]
Solubility Soluble in water and methanol (100 mg/mL) [1] [2]
Storage 0-5°C or -20°C [1] [2]
Advantages and Research Applications

HTG is particularly useful for researchers since it remains stable and effective at low temperatures (e.g., 4°C), which is crucial for maintaining the stability of many membrane proteins during extraction [1]. Unlike glucoside-based detergents, its thioglucoside structure makes it resistant to degradation by β-glycosidase, allowing its use in a wider range of biological samples without loss of effectiveness [1].

In practice, HTG has been successfully used in diverse research contexts:

  • Protein Crystallography: The X-ray crystal structure of Ferredoxin-NADP(H) Reductase was determined at 1.68 Å resolution with three HTG molecules bound, demonstrating its utility in forming well-ordered crystals for structural biology [4].
  • Enzyme Purification and Study: It has been used to purify and characterize various enzymes, including 5'-nucleotidase from Vibrio parahaemolyticus and cytochrome c oxidase from Thiobacillus ferrooxidans, indicating its effectiveness in isolating functionally active proteins [1].
  • Reconstitution of Protein Complexes: HTG has been employed in the reconstitution of superoxide-forming NADPH oxidase from purified cytochrome b558, a key complex in immune cell function [1].

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins using n-Heptyl β-D-thioglucoside

This protocol outlines the basic steps for extracting membrane proteins from a biological membrane fraction using HTG.

Workflow Overview The following diagram illustrates the key stages of the membrane protein solubilization process:

Start Start: Membrane Fraction Step1 Add HTG Detergent (Above CMC of 30 mM) Start->Step1 Step2 Incubate with Gentle Agitation (60-90 mins, 4°C) Step1->Step2 Step3 Centrifuge (100,000-150,000 × g, 60 mins) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End End: Solubilized Membrane Proteins Step4->End

Materials and Reagents

  • Membrane fraction (e.g., isolated cell membranes)
  • n-Heptyl β-D-thioglucoside (HTG) powder [1] [2]
  • Suitable buffer (e.g., Tris-HCl, phosphate buffer), ice-cold
  • Ultracentrifuge and corresponding tubes

Step-by-Step Procedure

  • Preparation: Obtain a purified membrane fraction from your cell culture or tissue of interest. Keep all materials and buffers on ice to preserve protein activity.
  • Detergent Addition: Add HTG powder directly to the membrane suspension to a final concentration significantly above its CMC of 30 mM (e.g., 50-60 mM) to ensure sufficient micelle formation for solubilization [1] [2].
  • Solubilization Incubation: Incubate the mixture for 60-90 minutes at 4°C with gentle agitation or stirring to facilitate detergent interaction with the membrane [1].
  • Separation: Centrifuge the solubilized mixture at high speed (e.g., 100,000 to 150,000 × g) for 60 minutes at 4°C to pellet insoluble material and non-solubilized membranes [1].
  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The detergent can later be removed via dilution or dialysis below its CMC [1].
Protocol 2: Use of HTG in Crystallization Trials for Membrane Proteins

HTG can be used in sparse matrix screens to identify initial crystallization conditions for membrane proteins [4].

Materials and Reagents

  • Purified, solubilized membrane protein in HTG
  • Sparse matrix crystallization screening kits
  • Crystallization plates

Step-by-Step Procedure

  • Protein Preparation: Purify the target membrane protein using HTG as the primary detergent, ensuring homogeneity.
  • Crystallization Setup: Set up crystallization trials using the vapor-diffusion method (e.g., sitting or hanging drops).
  • Screen with HTG: Include HTG in the sparse matrix screens. As evidenced in the structure of Ferredoxin-NADP(H) Reductase (PDB ID: 2BGI), HTG molecules can incorporate into the crystal lattice, potentially aiding crystal formation and stability [4].
  • Optimization: Optimize initial crystal hits by fine-tuning parameters such as HTG concentration, pH, and precipitant type.

Handling and Safety

  • Personal Protective Equipment (PPE): Wear gloves, eyeshields, and an N95 respirator when handling the powder [2].
  • Storage: Store the product at 0-5°C or -20°C as recommended [1] [2].
  • Appearance and Solubility: The solid should be white and form a clear, colorless solution when dissolved [1].

References to Primary Research

The following references from the search results provide specific examples of n-Heptyl β-D-thioglucoside use in scientific investigations:

  • Saito, S., & Tsuchiya, T. (1984). Characterization of n-Octyl-β-D-Thioglucopyranoside, a New Non-Ionic Detergent Useful for Membrane Biochemistry. Biochem. J., 222, 829. [1]
  • Tsuchiya, T., & Saito, S. (1984). Use of n-Octyl-β-D-Thioglucoside, a New Nonionic Detergent, for Solubilization and Reconstitution of Membrane Proteins. J. Biochem., 96, 1593. [1]
  • Shimamoto, T., Saito, S., & Tsuchiya, T. (1985). Value of Heptyl-β-D-Thioglucoside, a New Nonionic Detergent, in Studies on Membrane Proteins. J. Biochem., 97, 1807. [1]
  • Nogues, I., et al. (2005). The Ferredoxin-NADP(H) Reductase from Rhodobacter Capsulatus: Molecular Structure and Catalytic Mechanism. Biochemistry, 44, 11730. (Includes PDB ID: 2BGI, a structure solved using HTG) [4]
  • Kai, M., et al. (1992). Thiobacillus ferrooxidans Cytochrome c Oxidase: Purification, and Molecular and Enzymatic Features. J. Biochem., 112, 816. [1]
  • Miki, T., Yoshida, L.S., & Kakinuma, K. (1992). Reconstitution of superoxide-forming NADPH oxidase activity with cytochrome b558 purified from porcine neutrophils. Requirement of a membrane-bound flavin enzyme for reconstitution of activity. J. Biol. Chem., 267, 18695. [1]

References

n-Heptyl β-D-thioglucoside solubility problems

Author: Smolecule Technical Support Team. Date: February 2026

Understanding n-Heptyl β-D-thioglucoside

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent valued for its ability to solubilize membrane proteins without denaturing them, making it ideal for working with sensitive proteins or at low temperatures [1].

The table below summarizes its core physical and chemical characteristics:

Property Value / Description
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Molecular Weight 294.41 g/mol [1] [3]
Critical Micelle Concentration (CMC) 30 mM [1] [4]
Type Non-ionic detergent [1] [4]
Key Advantage Resists degradation by β-glycosidase [1]
Solubility Soluble in aqueous solutions at 4°C [1]

Solubility Troubleshooting FAQ

Q1: Why is my n-Heptyl β-D-thioglucoside solution cloudy or precipitating? This usually occurs when the working concentration is below the Critical Micelle Concentration (CMC) of 30 mM [1]. Below the CMC, detergent molecules are insufficient to form micelles, leading to poor solubilization and potential precipitation. Ensure you prepare a stock solution well above the CMC (e.g., 10% w/v) and that the final concentration in your experiment remains above 30 mM.

Q2: How do I properly prepare a stock solution to ensure clarity? Always use high-purity water (e.g., deionized, Milli-Q) and gently agitate the mixture. Do not vortex vigorously, as this can cause foaming. The dissolution process may be slow; allow the solution to mix steadily for 30-60 minutes. If issues persist, slight warming can help, but do not exceed 40°C to avoid detergent degradation. A clear, colorless solution indicates proper preparation [1].

Q3: My membrane protein is inactive after solubilization. Could the detergent be at fault? While HTG is generally mild and non-denaturing, any detergent can potentially disrupt protein activity. The suitability of a detergent is highly protein-dependent [1]. If activity is lost, consider testing other non-ionic detergents like n-Octyl-β-D-glucoside or CHAPS in a screening experiment to find a more compatible option for your specific protein.

Step-by-Step Solubilization Protocol

This protocol outlines a standard method for solubilizing membrane proteins using n-Heptyl β-D-thioglucoside.

Workflow: Membrane Protein Solubilization

Start Start Experiment Prep Prepare Membrane Fraction Start->Prep Stock Prepare 10% (w/v) HTG Stock Prep->Stock Mix Mix Membrane and HTG Stock Solution Stock->Mix Incubate Incubate on Ice (30-60 minutes) Mix->Incubate Centrifuge Centrifuge (100,000 x g, 45 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Supernatant Analyze Analyze/Use Protein Supernatant->Analyze

Materials and Reagents
  • n-Heptyl β-D-thioglucoside powder (Purity ≥98%) [1]
  • Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
  • Membrane preparation (cell pellet or isolated membranes)
  • Ultracentrifuge and tubes
  • Ice bath
Step 1: Prepare Detergent Stock Solution
  • Weigh out the desired amount of n-Heptyl β-D-thioglucoside powder.
  • Add the powder to your chosen buffer. To create a 10% (w/v) stock solution, dissolve 100 mg of HTG in 1 mL of buffer.
  • Gently agitate the mixture at room temperature or on a cooling stir plate until the solution is completely clear. This stock can be aliquoted and stored at -20°C for future use.
Step 2: Solubilize Membrane Proteins
  • Prepare Membrane Fraction: Isolate the membranes containing your protein of interest via standard cell lysis and differential centrifugation.
  • Add Detergent: Add the prepared 10% HTG stock solution directly to the membrane fraction. A typical starting point is a final detergent concentration of 1-2% (w/v) for initial solubilization screening.
  • Incubate: Mix the solution gently and incubate it on ice for 30 to 60 minutes with occasional stirring to allow the detergent to incorporate into the membranes and solubilize the proteins.
Step 3: Recover Solubilized Protein
  • Centrifuge: Transfer the solubilization mixture to ultracentrifuge tubes. Centrifuge at 100,000 x g for 45 minutes at 4°C.
  • Collect Supernatant: After centrifugation, carefully collect the supernatant. This contains the solubilized membrane proteins. The pellet contains insoluble material and lipid debris.
  • The solubilized protein in the supernatant is now ready for downstream applications such as purification, activity assays, or further analysis.

Key Technical Considerations

  • Critical Micelle Concentration (CMC): The CMC of 30 mM is a critical benchmark [1]. Always perform calculations to ensure your working concentration is above this value for effective micelle formation and protein solubilization.
  • Temperature Stability: A significant advantage of HTG is its solubility at low temperatures (4°C) [1]. This property makes it exceptionally useful for working with temperature-sensitive proteins, unlike some detergents that precipitate in the cold.
  • Enzymatic Resistance: HTG is not degraded by β-glycosidase [1]. If your membrane preparation has high glycosidase activity, HTG is a more stable choice compared to labile detergents like n-Octyl-β-D-glucoside.

References

heptyl 1-thiohexopyranoside storage temperature -20C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Summary

The table below consolidates the key identified information for heptyl 1-thiohexopyranoside.

Property Details
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Average Molecular Weight 294.408 g/mol [1] [2] [3]
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [4]
Chemical Classification Thioglycoside [1]
State Solid (predicted) [1]
Handling Precaution The safety data for a related compound, 4-Methylphenyl 1-thiohexopyranoside, advises using personal protective equipment and operating within a well-ventilated enclosure [5].

Research Context & Applications

This compound is recognized in scientific databases as an experimental small molecule [1]. Its primary research application appears to be in structural biology. It is listed in the Protein Data Bank (PDB) as heptyl 1-thio-beta-D-glucopyranoside and is categorized as a D-saccharide, indicating its use in the study and crystallization of proteins [3].

Research into related thioglycoside compounds explores their potential to inhibit the Wnt/β-catenin signaling pathway [6]. This pathway is a major driver of cell proliferation and is often dysregulated in cancers like colorectal cancer, making it a significant therapeutic target [6]. The following diagram illustrates the role of inhibitors in this pathway.

wnt_pathway cluster_normal Normal State (No Wnt Signal) cluster_active Active Wnt Signaling Wnt Wnt LRP5_6 LRP5/6 (Co-receptor) Wnt->LRP5_6 FZD Frizzled (Receptor) Wnt->FZD DVL Dishevelled (Dvl) LRP5_6->DVL FZD->DVL DestructionComplex Destruction Complex (GSK3β, CK1, APC, Axin) DVL->DestructionComplex Disrupts β_catenin β-catenin DestructionComplex->β_catenin Fails to degrade β_catenin_degradation β-catenin Degradation DestructionComplex->β_catenin_degradation Promotes TargetGene Target Gene Expression β_catenin->TargetGene Inhibitor Thioglycoside Inhibitor Inhibitor->Wnt Blocks

Troubleshooting Guide

Based on the chemical nature of the compound and general laboratory practice, here are some common issues and recommended solutions that can guide your experimentation.

Problem Possible Cause Recommended Solution
Poor Solubility Low water solubility of the compound. Pre-dissolve in a small volume of a compatible co-solvent (e.g., DMSO) followed by dilution in the aqueous buffer.
Uncertain Storage Lack of specific manufacturer's instructions. Adopt a conservative approach: aliquot and store at -20°C or -80°C, and protect from moisture.
Loss of Activity Chemical degradation over time. Record the date of receipt and first use; avoid repeated freeze-thaw cycles by using aliquots.

Frequently Asked Questions

What is the primary research use of this compound?

It is primarily used in biochemistry and structural biology as a detergent or a ligand for protein crystallization, as evidenced by its entry in the Protein Data Bank [3].

Are there any known safety risks?

While a specific Safety Data Sheet (SDS) for this exact compound was not found, the SDS for a closely related chemical (4-Methylphenyl 1-thiohexopyranoside) mandates the use of personal protective equipment and adequate ventilation [5]. This suggests a standard for safe handling should be assumed for all similar compounds.

Why is the Wnt signaling pathway important in cancer research?

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and stemness. When mutated or overactive, it can drive tumor development, progression, and resistance to therapy, particularly in colorectal cancer [6]. Inhibiting this pathway is a key therapeutic strategy.

Key Handling & Storage Recommendations

Given the lack of explicit data, a conservative storage strategy is recommended to ensure the compound's stability for research purposes.

  • Storage Temperature: Based on common practices for sensitive biochemicals, long-term storage at -20°C is a prudent starting point. For extended long-term storage, -80°C is preferable.
  • Container: Store in a tightly sealed, light-resistant container.
  • Handling: Allow the vial to reach room temperature before opening to prevent condensation and introduction of moisture. Personal protective equipment (PPE) such as gloves and safety glasses should be worn.

References

optimizing heptyl 1-thiohexopyranoside experiments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for Heptyl 1-Thiohexopyranoside

For your reference, here is a summary of the key identifying information and properties for this compound (also known as heptyl 1-thio-beta-D-glucopyranoside).

Property Details
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Molecular Formula C₁₃H₂₆O₅S [2] [1]
Molecular Weight 294.408 g/mol [2] [1]
CAS Registry Information not located in search results
SMILES CCCCCCCS[C@H]1C@@HCO)O)O)O [2]
InChIKey HPEGNLMTTNTJSP-LBELIVKGSA-N [2] [1]
DrugBank ID DB04450 (Experimental) [2]
Related Drug Targets Rhodopsin; NADPH:ferredoxin reductase; Acyl carrier protein; Biotin biosynthesis cytochrome P450 [2]

Experimental Workflow for Research

Based on the role of similar compounds in drug discovery, the following diagram outlines a general, high-level workflow for conducting research on a small molecule like this compound. You can adapt this framework to your specific project goals.

Start Compound & Target Identification A Compound Acquisition & Characterization Start->A Define Scope B In Vitro Assay Design & Implementation A->B Proceed to Testing C Data Analysis & Validation B->C Collect Results D Lead Optimization or Further Research C->D Refine Hypothesis End Publication & Knowledge Sharing D->End Report Findings

FAQs and Troubleshooting Guidance

Since detailed troubleshooting information for this specific compound was not available, here are some general guidance and strategies based on common experimental challenges.

  • Q1: Where can I find detailed experimental protocols for using this compound?

    • A: The most reliable sources are scientific literature and specialized databases. I recommend searching platforms like PubMed or Google Scholar for research articles that have used this specific compound (using its name, DB04450, or InChIKey). The RCSB PDB (Protein Data Bank) entry may also list structures where this molecule appears, providing context for its experimental use [2].
  • Q2: The compound is not dissolving properly in my buffer. What should I do?

    • A: Solubility is a common hurdle.
      • Confirm Solvent Compatibility: Check the chemical properties. As a glucopyranoside derivative, it may have different solubility in aqueous vs. organic solvents. Start with water or buffered saline and consider adding a small percentage of a co-solvent like DMSO if needed.
      • Review Literature: Look for papers that mention this compound to see what solvents they used.
      • Physical Agitation: Use gentle warming (in a water bath) and vortexing or sonication to aid dissolution.
  • Q3: My bioassay results are inconsistent or show no activity. How can I troubleshoot this?

    • A: Inconsistent results can stem from various sources.
      • Compound Integrity: Verify the stability of your stock solution. How is it stored? Has it been subjected to freeze-thaw cycles? Consider making a fresh solution.
      • Assay Conditions: Re-optimize critical parameters like pH, temperature, ion concentration, and incubation time.
      • Control Experiments: Ensure your positive and negative controls are functioning as expected to validate the assay itself.

Strategies for Finding Deeper Technical Information

To build a more complete knowledge base, I suggest you:

  • Dive into the Primary Literature: Use the key identifiers from the table above (like the InChIKey HPEGNLMTTNTJSP-LBELIVKGSA-N) to search scientific publications for detailed methods [2] [1].
  • Leverage Specialized Databases: Explore other scientific databases such as PubChem (which lists the CID as 656917) or ChEMBL for potential bioactivity data and associated assays [2].
  • Consult General Best Practices: For overarching strategies in modern drug discovery—like the use of Click Chemistry, DNA-Encoded Libraries (DEL), and AI-driven design—reviewing recent trend analyses can provide valuable context for optimizing any experimental pipeline [3] [4].

References

heptyl beta-D-thioglucopyranoside handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Handling FAQ

Here is a summary of the compound's fundamental properties and answers to frequently asked handling questions.

Table 1: Basic Properties of n-Heptyl β-D-thioglucopyranoside

Property Detail
CAS Number 85618-20-8 [1] [2] [3]
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Molecular Weight 294.41 g/mol [2] [3]
Form White powder [3]
Purity ≥99% (GC) [3]
Critical Micelle Concentration (CMC) 30 mM [3] [4]
Solubility 100 mg/mL in Methanol (clear, colorless) [3]

Frequently Asked Questions

  • Q1: What are the primary safety precautions when handling this compound? While a full SDS was not available in the search results, one supplier recommends the use of eyeshielfds, gloves, and a type N95 (US) respirator [3]. The most critical precaution is to obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer before use [1].
  • Q2: How should I store it? It should be stored at -20°C [3].
  • Q3: What is it commonly used for in research? It is a non-ionic detergent frequently used for the solubilization and reconstitution of membrane proteins [3]. It is a valuable tool in membrane biology and biochemistry research.
  • Q4: How do I prepare a stock solution? Given its high solubility in methanol (100 mg/mL) [3], a common method is to dissolve the powder in methanol to create a concentrated stock solution, which can then be diluted into your aqueous buffer as needed.

Safety and Handling Workflow

The following diagram outlines the key steps for safely handling this reagent, from preparation to experimentation.

Start Start: Plan Experiment Step1 Consult Safety Data Sheet (SDS) Start->Step1 Step2 Wear Appropriate PPE: Eyeshields, Gloves, N95 Mask Step1->Step2 Step3 Prepare in Fume Hood Step2->Step3 Step4 Weigh Powder and Prepare Methanol Stock Step3->Step4 Step5 Dilute in Aqueous Buffer for Experiment Step4->Step5 Step6 Store at -20°C Step5->Step6

Troubleshooting Common Experimental Issues

Table 2: Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Solubility in Buffer Concentration may be below the CMC (30 mM) [3] [4]. Prepare from a concentrated stock solution in methanol to ensure final concentration is above the CMC for effective micelle formation.
Protein Instability or Inactivity Detergent concentration is incorrect for the specific protein; presence of residual methanol. Optimize the detergent-to-protein ratio. Consider using a dialysis step post-solubilization to remove the detergent or exchange the buffer if necessary.
Unclear Solution Impurities or incorrect buffer conditions. Ensure the powder is pure (≥99%) [3] and the buffer is compatible. Filter the solution through a 0.22 μm membrane.

Key Experimental Considerations

  • Above the CMC: For effective solubilization of membrane proteins, always work at a concentration above the Critical Micelle Concentration (CMC) of 30 mM [3] [4]. This ensures sufficient micelles are present to incorporate membrane lipids and proteins.
  • Methanol Use: While methanol is an effective solvent for creating stock solutions, be mindful of its potential to denature some proteins. Minimize methanol concentration in the final experimental buffer where possible.

References

heptyl 1-thiohexopyranoside purity verification methods

Author: Smolecule Technical Support Team. Date: February 2026

Heptyl 1-Thioglucopyranoside (HTG) Overview

The table below summarizes the key identifying information for Heptyl 1-thioglucopyranoside, which is essential for selecting the correct analytical standards and methods [1].

Property Description
IUPAC Name heptyl 1-thio-β-D-glucopyranoside
Synonyms Heptyl 1-thiohexopyranoside; this compound; HTG [1] [2]
CAS Number Information not located in search results
Molecular Formula C₁₃H₂₆O₅S [1]
Molecular Weight 294.408 g/mol [1]
Chemical Structure Heptyl 1-thioglucopyranoside structure

Suggested Purity Verification Workflow

Based on standard practices for characterizing organic compounds, here is a recommended workflow for verifying the purity of HTG. You can use this diagram to plan and track your analytical process.

Start Sample of This compound A1 Step 1: Identity Confirmation (HPLC, TLC, MS) Start->A1 A2 Step 2: Purity & Impurity Profiling (HPLC, NMR) A1->A2 A3 Step 3: Quantitative Assay (HPLC with calibrated standard) A2->A3 End Purity Verified A3->End

Key Analytical Techniques

For each step in the workflow, specific techniques should be employed. The following table outlines the most common and effective methods.

Technique Primary Application in Purity Verification Methodological Notes & Tips
High-Performance Liquid Chromatography (HPLC) Primary method for assessing purity and identifying impurities. Use a C18 reverse-phase column. Employ a water-acetonitrile gradient. Monitor separation with UV detection (e.g., 210-230 nm for sugar chromophores). Compare against a certified reference standard if available [3].
Thin-Layer Chromatography (TLC) Rapid, initial assessment of purity and identity. Use silica gel plates. Visualize spots using charring reagents (e.g., sulfuric acid/ethanol) or specific stains for sugars [3].
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and identify chemical impurities. ¹H and ¹³C NMR are essential. Compare spectrum with published data. Look for extraneous signals indicating impurities [1].
Mass Spectrometry (MS) Confirm molecular weight and identity. High-Resolution Mass Spectrometry (HRMS) is ideal for confirming the exact mass (calculated for C₁₃H₂₆O₅S: 294.1501 [2]).
Optical Rotation Confirm identity and enantiomeric purity for chiral molecules. HTG has multiple chiral centers [1]. Measure specific rotation and compare with literature values.

Frequently Asked Questions

How can I troubleshoot poor resolution of HTG from impurities in HPLC?

  • Check the mobile phase: Adjust the water/acetonitrile gradient. A shallower gradient can improve separation.
  • Modify the buffer: Adding a volatile buffer like ammonium formate or ammonium acetate (e.g., 10-20 mM) can help sharpen peaks for ionizable compounds.
  • Consider column chemistry: If issues persist, try a different column chemistry, such as a phenyl-hexyl or HILIC column, for alternative selectivity.

The NMR spectrum of my HTG sample shows extra peaks. What should I do?

  • Identify the impurities: Compare the chemical shifts of the extra peaks with databases of common solvents or byproducts from the synthesis (e.g., heptanol, unreacted sugar precursors).
  • Quantify the impurities: Integrate the peaks. The relative area under each peak provides an estimate of the impurity level.
  • Corroborate with other techniques: Use HPLC to see if the impurities separate and can be collected for further analysis via MS.

Where can I find reference data for this compound?

  • Structural Databases: The RCSB PDB Ligand Summary page for "HTG" provides 3D coordinates, SMILES strings, and InChI identifiers, which are invaluable for referencing correct stereochemistry [1].
  • Commercial Suppliers: Check the websites of chemical suppliers that list HTG; they sometimes provide NMR spectra or HPLC chromatograms in their product specifications.

Key Takeaways for Researchers

  • Start with Identity Confirmation: Before purity assessment, always confirm you have the correct compound using a combination of NMR and MS.
  • Chromatography is Your Best Tool: HPLC is the most direct and quantitative method for determining chemical purity.
  • Cross-Validate with Multiple Techniques: No single method gives the complete picture. Use HPLC for quantification, NMR for structural impurity detection, and MS for confirmation.

References

n-Heptyl β-D-thioglucoside research challenges

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Handling

This section covers the basic chemical and physical characteristics of n-Heptyl β-D-thioglucoside, which are foundational for its use in experiments.

Property Specification
Chemical Name n-Heptyl β-D-thioglucopyranoside [1]
CAS Number 85618-20-8 [1] [2] [3]
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Molecular Weight 294.41 g/mol [1] [2]
Critical Micelle Concentration (CMC) 30 mM [1] [2]
Appearance White powder or waxy solid [1] [2]
Solubility in Water Soluble, forms clear and colorless solutions at low temperatures (e.g., 4°C) [1]. Also highly soluble in methanol (100 mg/mL) [2].
Storage Condition 0-5°C [1] or -20°C [2]
Key Stability Feature Resistant to degradation by β-glycosidase enzymes [1]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with n-Heptyl β-D-thioglucoside.

Problem Possible Cause Solution
Low Protein Solubilization Detergent concentration below CMC [1] Ensure working concentration is significantly above 30 mM (e.g., 1.5-2x CMC). Confirm solution is clear, indicating micelle formation.
Protein Inactivation/Denaturation Harsh detergent interaction or unsuitable chemical environment Verify this detergent is appropriate for your protein. n-Heptyl β-D-thioglucoside is known for being mild and non-denaturing [1].
Detergent Precipitation Solution temperature too low or high concentration This detergent is soluble at 4°C [1]. Gently warm the solution and mix to re-dissolve. For stock solutions, ensure it is prepared correctly.
Interference in Ion Exchange Chromatography Use of an ionic detergent n-Heptyl β-D-thioglucoside is non-ionic and generally will not interfere with ion exchange chromatography [1].
High UV Background Impurities in detergent batch Check the absorbance specification of your product lot. High-purity grade (≥99%) should have low absorbance, e.g., ≤0.040 at 400 nm [1].

Experimental Protocols & Applications

This section provides a methodology for a key application: solubilizing membrane proteins, as demonstrated in published research.

Workflow: Membrane Protein Solubilization for Structural Studies

The following diagram outlines the general workflow for using n-Heptyl β-D-thioglucoside to solubilize and study membrane proteins.

Start Start: Membrane Preparation A Solubilize with n-Heptyl β-D-thioglucoside (Concentration > CMC, 4°C) Start->A B Centrifuge to Remove Insoluble Material A->B C Collect Supernatant (Solubilized Protein) B->C D Proceed to Purification (e.g., Chromatography) C->D E Structural & Functional Analysis (e.g., Crystallography, Activity Assays) D->E

Detailed Protocol: Solubilization of Membrane Proteins

This protocol is adapted from general practices and specific research using thioglucoside detergents [1] [4].

  • Preparation of Detergent Stock Solution:

    • Weigh out n-Heptyl β-D-thioglucoside powder. Prepare a concentrated stock solution (e.g., 100-200 mM) in an appropriate buffer or water.
    • Confirm the solution is clear and colorless. If needed, gently vortex or warm to room temperature to aid dissolution. Aliquot and store at -20°C.
  • Solubilization Process:

    • Material: Start with a purified membrane fraction containing your protein of interest.
    • Condition: Perform the solubilization at a low temperature (0-4°C) to maintain protein stability [1].
    • Mixing: Add the stock detergent solution to the membrane preparation with gentle stirring. The final detergent concentration should be well above its CMC of 30 mM. A typical range for initial trials is 1-2% (w/v).
    • Incubation: Allow the mixture to incubate for 30 minutes to 2 hours with continuous gentle agitation.
  • Separation of Solubilized Protein:

    • Centrifuge the solubilized mixture at a high speed (e.g., 100,000 x g for 30-60 minutes) at 4°C.
    • Carefully collect the supernatant, which contains the detergent-solubilized membrane proteins. The pellet contains insoluble lipids and cellular debris.
  • Downstream Processing:

    • The supernatant can now be applied to various purification techniques. Due to its non-ionic nature, n-Heptyl β-D-thioglucoside is compatible with ion exchange chromatography [1].
    • For functional studies or reconstitution into liposomes, the detergent can be removed via dilution below CMC, dialysis, or chromatography [1].

Case Study: Use in Protein Crystallography n-Heptyl β-D-thioglucoside has been successfully used in structural biology. In the X-ray crystallography study of Ferredoxin-NADP(H) Reductase from Rhodobacter capsulatus (PDB ID: 2BGI), the protein was co-crystallized in the presence of three molecules of this detergent [4]. This demonstrates its utility in maintaining protein stability and supporting crystal formation, which is critical for determining high-resolution structures.

Key Advantages for Specific Scenarios

The decision tree below helps identify the primary scenarios where n-Heptyl β-D-thioglucoside offers a distinct advantage.

Start Do you need to solubilize a membrane protein? A Is β-glycosidase activity present in your sample? Start->A B n-Heptyl β-D-thioglucoside is HIGHLY RECOMMENDED A->B Yes C Are you working at low temperatures (e.g., 4°C)? A->C No D n-Heptyl β-D-thioglucoside is a SUITABLE CHOICE C->D Yes E Consider other detergents (e.g., n-Octyl β-D-glucoside) C->E No

  • Superior Enzyme Stability: Its primary advantage is resistance to degradation by β-glycosidase enzymes, unlike common O-glucosides like n-Octyl β-D-glucoside [1]. This is critical for preserving detergent concentration and micelle integrity during the solubilization of samples with high enzymatic activity.
  • Effective Low-Temperature Solubilization: It remains soluble in aqueous solutions at 4°C, making it ideal for working with temperature-sensitive proteins [1].
  • Preservation of Protein Function: As a mild, non-ionic detergent, it effectively solubilizes membranes without denaturing proteins, helping to maintain biological activity [1] [3].

Finding the Right Detergent

If your initial experiments with n-Heptyl β-D-thioglucoside are not successful, it is standard practice to screen multiple detergents.

  • Commercial Screening Kits: Suppliers like Dojindo offer Detergent Screening Sets, which are assorted packages of detergents ideal for this purpose [1].
  • Consider Alternatives: Other non-ionic detergents like n-Octyl β-D-thioglucoside, CHAPS, and CHAPSO are also widely used and may be worth testing to find the optimal one for your specific protein [1].

References

Heptyl Thioglucoside: Technical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of n-Heptyl β-D-thioglucopyranoside crucial for experimental planning [1] [2] [3].

Property Specification
CAS Number 85618-20-8 [4] [2] [3]
Molecular Formula C₁₃H₂₆O₅S [2] [3]
Molecular Weight 294.41 g/mol [1] [2] [3]
Critical Micelle Concentration (CMC) 30 mM [1] [2]
Solubility in Water Soluble at 4°C, 100 mg/mL in methanol [5] [1] [2]
Purity ≥99% (GC) [2]
Appearance White powder or waxy solid [1] [2]
Storage Condition -20°C [2]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of heptyl thioglucoside? It is primarily used as a non-ionic detergent for the solubilization and reconstitution of membrane proteins [5] [1] [2]. It has been successfully used to solubilize membrane proteins from E. coli and reconstitute functional complexes like the H+-translocating ATPase (F1F0) into liposomes [5].

Q2: What are the key advantages of using heptyl thioglucoside over other detergents?

  • Stability: It is resistant to degradation by β-glycosidase, unlike octyl glucoside, making it suitable for use with samples that have such enzymatic activity [1].
  • Solubility: It is highly soluble in water at low temperatures (4°C), which is beneficial for working with temperature-sensitive proteins [5] [1].
  • Ease of Removal: It has a relatively high CMC (30 mM), which means it can be easily removed from protein preparations by methods like dilution or dialysis [1].

Q3: How should I prepare a stock solution of heptyl thioglucoside? A stock solution can be prepared by dissolving the powder in water or a buffer. It is soluble at 100 mg/mL in methanol if an organic solvent is needed [2]. Solutions are typically clear and colorless [1] [2].

Experimental Protocol: Solubilization and Reconstitution of Membrane Proteins

Based on its documented use, below is a general workflow for using heptyl thioglucoside in membrane protein studies.

start Start: Isolate Membrane Fraction step1 1. Solubilize - Incubate membranes with 1.5-2% Heptyl Thioglucoside - Keep at 4°C for 30-60 min start->step1 step2 2. Clarify - Centrifuge at high speed (e.g., 100,000 x g) - Collect supernatant containing solubilized proteins step1->step2 step3 3. Reconstitute (if needed) - Mix solubilized proteins with pre-formed liposomes - Remove detergent by dialysis or dilution step2->step3 step4 4. Analyze - Assess protein function, stability, and complex formation step3->step4 end End: Proceed to Purification/Assay step4->end

Step-by-Step Guide:

  • Solubilization: Incubate the isolated membrane fraction with a buffer containing 1.5% to 2% (w/v) heptyl thioglucoside. The exact concentration should be optimized for your specific protein. Keep the mixture at 4°C for 30 to 60 minutes with gentle agitation [5] [1].
  • Clarification: Centrifuge the solubilized mixture at a high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant will contain the solubilized membrane proteins [1].
  • Reconstitution: To incorporate the protein back into a membrane environment, mix the solubilized protein with pre-formed liposomes. The detergent can then be removed by dialysis or rapid dilution, allowing the protein to insert into the lipid bilayer. This "heptylthioglucoside-dilution procedure" has been shown to be effective [5].
  • Analysis: Proceed with further purification (e.g., ion-exchange chromatography, for which non-ionic detergents are suitable) and functional assays to confirm the protein's activity [1].

Troubleshooting Guide

The search results do not provide explicit troubleshooting advice. However, based on the fundamental properties of heptyl thioglucoside, here are some potential issues and logical solutions:

Problem Possible Cause Suggested Solution
Low Solubilization Yield Detergent concentration below CMC / insufficient. Increase detergent concentration above 30 mM; optimize detergent-to-membrane ratio.
Protein Inactivation Denaturation by harsh detergent. Ensure experiments are performed at 4°C; try a milder detergent or shorten incubation time.
Detergent Interference in Assays High micelle concentration. Remove or reduce detergent via dialysis or dilution below CMC post-solubilization.

References

heptyl 1-thiohexopyranoside stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Heptyl 1-thiohexopyranoside

The table below summarizes the key chemical identifiers for this compound (also known as heptyl 1-thio-β-D-glucopyranoside) [1] [2].

Property Value / Description
IUPAC Name (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Molecular Formula C₁₃H₂₆O₅S [1]
Average Mass 294.41 g/mol [1] [2]
Systematic Name heptyl 1-thio-beta-D-glucopyranoside [1]
DrugBank ID DB04450 (Experimental) [1]
Canonical SMILES CCCCCCCS[C@H]1C@@HCO)O)O)O [1]
InChIKey HPEGNLMTTNTJSP-LBELIVKGSA-N [1]

Technical Support & Troubleshooting Guide

Frequently Asked Questions

Q1: What is the primary application of this compound in research? It is used in structural biology and drug development. The DrugBank database lists it as an experimental ligand with reported interactions with several protein targets, including Rhodopsin and NADPH:ferredoxin reductase [1].

Q2: I have limited reference standards. How can I monitor my compound's stability over time? You can use the Linear Calibration using Two Reference Substances (LCTRS) method. This approach is valuable for HPLC-based stability studies when you have a minimal amount of the reference substance for your target analyte [3].

  • Principle: A linear relationship exists between the retention times ((t_R)) of compounds on different HPLC systems. By using just two reference points, you can predict the retention time of your analyte, which can then be used to track it in stability samples [3].
  • Procedure:
    • Select two reference substances that are stable and well-characterized.
    • Run your HPLC method and record their retention times.
    • Establish a linear calibration curve ( (t_{R}coli = a \times St_{R} + b) ), where (St_R) is the "standard retention time" (the arithmetic average of retention times for a compound across multiple systems) [3].
    • Use this calibration to predict the retention time of this compound and identify it in your sample runs.

Q3: What analytical techniques are suitable for analyzing this compound? Based on its properties, the following techniques are well-suited:

  • HPLC: Ideal for quantifying the concentration of your compound and detecting its potential degradation products in solution [3].
  • UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light. You can use it to obtain an absorption spectrum, check for changes over time (indicating degradation), and quantify concentration using the Beer-Lambert Law ((A = \epsilon l c)) [4].
Troubleshooting Common Experimental Issues
Problem Potential Cause Solution

| Unidentified peaks in HPLC chromatogram | Degradation of the parent compound in solution. | 1. Compare retention times with predicted values using the LCTRS method [3]. 2. Use a mass spectrometer (LC-MS) to identify the molecular weight of the degradants. | | Low signal-to-noise in UV-Vis detection | Sample concentration is too low, or the solvent is inappropriate. | 1. Concentrate your sample. 2. Ensure the solvent does not absorb significantly at your analyte's (\lambda_{max}). Use high-purity solvents like water or methanol [4]. 3. Use a cuvette with a longer path length to increase absorbance [4]. | | Inconsistent analytical results | Compound instability due to pH, temperature, or oxidation. | 1. Prepare fresh solutions and analyze immediately. 2. Control storage conditions: Store solutions at low temperatures (e.g., -20°C), under an inert atmosphere (e.g., nitrogen), and in buffered solutions at a stable pH. 3. Use amber vials or store in the dark to prevent photodegradation. |

Experimental Protocol: Stability Assessment via HPLC and UV-Vis

This workflow outlines a standard procedure for assessing the stability of this compound in solution.

Start Start Stability Assessment Prep Prepare Solution - Use volatile buffer (e.g., ammonium acetate) - Note: Phosphate buffers can interfere with MS detection if used Start->Prep Store Store Aliquots - Under various stress conditions (e.g., different temperatures, pH) Prep->Store Analyze Analyze Time-Point Aliquots Store->Analyze UV UV-Vis Spectroscopy Analyze->UV HPLC_node HPLC Analysis Analyze->HPLC_node Data Collect Data - UV: Absorbance at λ_max - HPLC: Peak area and new peaks UV->Data HPLC_node->Data Interpret Interpret Results - Decrease in main peak = Degradation - Increase in new peaks = Degradants Data->Interpret End Report Stability Profile Interpret->End

1. Solution Preparation

  • Prepare a stock solution of this compound in a suitable volatile buffer (e.g., ammonium acetate) for compatibility with downstream LC-MS analysis if needed.
  • Aliquot the solution into vials for exposure to different stability stress conditions.

2. Stability Stress Conditions

  • Store aliquots under various conditions, such as:
    • Different temperatures (e.g., 4°C, 25°C, 40°C).
    • Different pH buffers.
    • Exposure to light.

3. Analysis of Time-point Aliquots

  • UV-Vis Spectroscopy [4]:
    • Use a quartz cuvette for UV range analysis.
    • Blank the instrument with the pure solvent.
    • Measure the absorbance of your sample at its characteristic absorption wavelength ((\lambda_{max})) over time.
    • A decrease in absorbance at (\lambda_{max}) can indicate degradation.
  • HPLC Analysis [3]:
    • Use the LCTRS method with two stable reference compounds to accurately identify the peak for this compound.
    • Monitor the chromatogram for a decrease in the area of the main peak and the appearance of new peaks, which signify degradation products.

4. Data Interpretation

  • Plot the peak area (from HPLC) or absorbance (from UV-Vis) against time to determine the degradation rate.
  • Identify the conditions under which the compound remains most stable.

References

heptyl 1-thiohexopyranoside vs octyl thioglucoside

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below summarizes the core chemical and structural differences between these two thioglycoside detergents.

Property Heptyl 1-thiohexopyranoside (Heptyl Thioglucoside) Octyl Thioglucoside (n-Octyl-β-D-thioglucopyranoside)
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] Information missing from search results
Chemical Formula C₁₃H₂₆O₅S [1] [2] C₁₄H₂₈O₅S [3] [4]
Molecular Weight 294.41 g/mol [1] [2] 308.43 g/mol [3]
CAS Registry Number 85618-20-8 [5] 85618-21-9 [3] [4]
Alkyl Chain Length 7-carbon (Heptyl) [5] 8-carbon (Octyl) [3]
Direct Parent Thioglycosides [1] Information missing from search results

Performance and Practical Considerations

The difference in alkyl chain length, though seemingly small, has a significant impact on their behavior in solutions, which is critical for experimental success.

Characteristic This compound Octyl Thioglucoside
Critical Micelle Concentration (CMC) Higher (estimated ~90-100 mM, based on general trend) Lower (23-25 mM) [3]
Micelle Size Smaller micelles (inferred) Larger micelles (inferred)
Ease of Removal Easier to remove via dialysis or dilution due to higher CMC Harder to remove, requiring more extensive dialysis [3]
Protein Solubilization Strength Milder, potentially less disruptive to protein function Stronger, better for solubilizing challenging membrane proteins [3]
Risk of Protein Denaturation Generally lower, helps maintain protein activity Higher, due to stronger solubilizing power [3]
Key Application Stabilizing sensitive proteins [1] Isolating membrane proteins without inactivation [3] [4]

Experimental Selection Guide

To help you choose the right detergent for your experiment, consider the following workflow:

Start Selecting a Thioglucoside Detergent A Is the target protein sensitive or easily denatured? Start->A B Is the membrane protein particularly difficult to solubilize? A->B No Heptyl Choose this compound A->Heptyl Yes C Is easy removal via dialysis a critical factor? B->C No Octyl Choose Octyl Thioglucoside B->Octyl Yes C->Heptyl Yes Reassess Re-evaluate protein requirements or test both empirically C->Reassess No

Key Experimental Protocols

While detailed protocols were scarce in the search results, here are the general principles for their use based on common laboratory practice:

  • Solubilization of Membrane Proteins: Typically, a detergent solution is mixed with the membrane preparation at a concentration 1-2% (w/v), which is well above its CMC to ensure efficient solubilization. The mixture is incubated on ice for 30 minutes to several hours, followed by ultracentrifugation to pellet insoluble material [3].
  • Removal/Exchange via Dialysis: To remove or exchange the detergent, the solution is dialyzed against a large volume of detergent-free buffer. Due to its higher CMC, heptyl thioglucoside is removed much more rapidly and completely than octyl thioglucoside, which requires more prolonged dialysis [3].

References

Molecular Properties and Experimental Data for Heptyl Thioglucoside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for n-Heptyl-β-D-thioglucoside from search results.

Property / Aspect Details
Molecular Formula C₁₃H₂₆O₅S [1] [2] [3]
Molecular Weight 294.41 g/mol [2] [3] [4]
CAS Number 85618-20-8 [2] [3] [4]
Detergent Type Non-ionic [2] [3]
Critical Micelle Concentration (CMC) 30 mM [2] [3]
Key Feature Resistant to degradation by β-glycosidase, unlike octyl glucoside [2]
Solubility Soluble in methanol (100 mg/mL) and aqueous solutions at 4°C [2] [3]
Primary Application Solubilization and reconstitution of membrane proteins [5] [2] [3]

| Example Protocol (Membrane Protein Reconstitution) | 1. Solubilize total bacterial membranes using n-heptyl β-D-thioglucoside. 2. Reconstitute proteoliposomes via a freeze-thaw-sonication procedure with soybean phospholipids. 3. Assay Activity by measuring proton pump activity (e.g., upon addition of reduced cytochrome c) or respiratory control [5]. |

Experimental Workflow for Membrane Protein Reconstitution

The following diagram illustrates a typical protocol for using heptyl thioglucoside to study membrane proteins, based on the experimental methodology cited [5]:

G Start Start: Total Bacterial Membrane Solubilize Solubilize with Heptyl Thioglucoside Start->Solubilize Reconstitute Reconstitute Proteoliposomes (Freeze-Thaw-Sonication) Solubilize->Reconstitute Assay Assay Functional Activity Reconstitute->Assay Result Functional Proteoliposomes (Proton Pump Activity Measured) Assay->Result

Insights and Data Gaps

  • Heptyl Thioglucoside is a Well-Established Tool: Search results confirm it is effective for solubilizing and reconstituting functional membrane proteins like cytochrome c oxidase and H+-ATPase without denaturation [5] [2].
  • Comparative Data is Unavailable: While heptyl thioglucoside's properties are documented, I could not find parallel data on propyl thioglucoside regarding its CMC, molecular weight, or specific experimental applications for a side-by-side comparison.
  • Alkyl Chain Length is Key: A primary difference is the alkyl chain length (heptyl vs. propyl), which directly influences the hydrophobicity and CMC. Generally, a longer alkyl chain (heptyl) leads to lower CMC and different solubilization efficiency [2].

References

n-Heptyl β-D-thioglucoside inhibitory potency

Author: Smolecule Technical Support Team. Date: February 2026

n-Heptyl β-D-thioglucoside at a Glance

n-Heptyl β-D-thioglucoside (HTG) is a non-ionic detergent frequently used in membrane biochemistry for the solubilization and reconstitution of membrane proteins without denaturing them [1] [2]. Its key characteristics are summarized below.

Property Details
Chemical Formula C₁₃H₂₆O₅S [1] [2]
Molecular Weight 294.41 g/mol [1] [2]
CAS Number 85618-20-8 [1] [3]
Critical Micelle Concentration (CMC) 30 mM [1] [2]
Key Feature Resistance to degradation by β-glycosidase enzymes [1]
Primary Application Solubilizing membrane proteins while maintaining their biological activity [1] [4]

Comparison with Other Common Detergents

The table below compares the basic properties of n-Heptyl β-D-thioglucoside with other detergents mentioned in the search results. This can help in making an initial selection based on physical and chemical parameters.

Detergent Type CMC Key Features / Applications
n-Heptyl β-D-thioglucoside Non-ionic 30 mM [1] Stable against β-glycosidase; good for solubilization at low temperatures [1].
n-Octyl-β-D-glucoside (OG) Non-ionic Information not covered in search results Commonly used but can be degraded by β-glycosidase [1].
deoxy-BIGCHAP Non-ionic 1.4 mM [1] High CMC allows for easy removal by dialysis; used for extracting opioid receptors [1].
CHAPS / CHAPSO Non-ionic Information not covered in search results Zwitterionic detergents; listed as alternatives that avoid problems of older detergents [1].

Experimental Considerations and Workflow

The search results do not contain a direct head-to-head comparison of the performance of n-Heptyl β-D-thioglucoside versus other detergents in stabilizing a wide range of proteins. However, they do provide evidence of its successful use in specific, high-level research applications, which validates its utility.

  • Evidence from Protein Crystallography: n-Heptyl β-D-thioglucoside has been successfully used in the crystallization and structural determination of the Ferredoxin-NADP(H) Reductase from *Rhodobacter capsulatus*. The study showed that three molecules of the detergent bound to the protein, contributing to the stability required to solve its structure at a high resolution of 1.68 Å [4]. This demonstrates its effectiveness in a demanding application.
  • General Workflow for Detergent Screening: The process of finding the right detergent for a specific membrane protein is empirical. The following workflow, based on the requirements outlined in the search results, visualizes a typical screening strategy [1].

Start Start: Membrane Protein Study Step1 Define Critical Criteria (e.g., No protein denaturation, No UV absorption, Non-ionic) Start->Step1 Goal Goal: Solubilized & Active Protein Step2 Select Detergent Candidates (e.g., n-Heptyl-β-D-thioglucoside, n-Octyl-β-D-glucoside, CHAPS) Step1->Step2 Step3 Evaluate Key Parameters (CMC, Solubility at 4°C, Micelle Size, Cost) Step2->Step3 Step4 Perform Small-Scale Trials (Solubilization efficiency, Activity assays) Step3->Step4 Step5 Optimize & Scale Up Step4->Step5 Step5->Goal

  • Key Selection Criteria: When screening detergents, researchers should consider the following criteria, which are noted as essential for isolating functional membrane proteins [1]:
    • Sufficient solubilization power without denaturing the protein.
    • No interference with the protein's biological activity.
    • High CMC for easy removal via dilution or dialysis.
    • Good solubility and no precipitation at 4°C.
    • No UV absorption that would interfere with protein analysis.

The "Inhibitory Potency" of Thioglycosides

It is important to clarify that the search results for n-Heptyl β-D-thioglucoside do not discuss its use as a deliberate inhibitor of protein function. Its primary role is as a solubilizing agent.

However, one source explores a different class of compounds—thioglycosides—for their specific inhibitory potency against sodium-glucose cotransporters (SGLT1 and SGLT2) as a potential diabetes treatment [5]. While n-Heptyl β-D-thioglucoside is a thioglycoside, the study highlights other synthetic variants (e.g., Phenyl-1'-thio-β-D-glucopyranoside) that showed strong, competitive inhibition of these transporters [5]. This suggests that the thioglycoside structure has biological relevance, but the inhibitory effect is highly dependent on the specific aglycone (non-sugar) group attached.

Key Takeaways and Further Steps

  • For Membrane Protein Solubilization: n-Heptyl β-D-thioglucoside is a well-characterized, non-ionic detergent with a high CMC and notable stability against enzymatic degradation, making it a strong candidate for your initial screening panel [1].
  • For Specific Inhibitory Action: The search results do not confirm n-Heptyl β-D-thioglucoside as a potent inhibitor. If your project targets specific proteins like SGLT, other specialized thioglycosides may be more relevant [5].
  • Next Steps: Since the optimal detergent is protein-dependent, you will likely need to conduct your own experimental trials. Supplier screening kits, like the one mentioned by Dojindo, can be a practical resource for this purpose [1].

References

heptyl 1-thiohexopyranoside alkyl chain length effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Experimental Structure

Heptyl 1-thiohexopyranoside is a thioglycoside compound often used in biochemical research. The table below summarizes its core identity and experimental structural data, primarily obtained from X-ray crystallography studies in the Protein Data Bank (PDB) [1] [2].

Table 1: Basic Identification and Structural Data

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Chemical Formula C₁₃H₂₆O₅S [1]
Molecular Weight 294.408 g/mol [1]
Modality Small Molecule [1]
PDB Ligand ID HTG [2]
Experimental Structure 3D structure determined by X-ray crystallography; available via the RCSB PDB [2].

Documented Protein Interactions

This compound is not a drug, but it has been identified in experimental research to interact with several proteins. The following table lists its known protein targets, which can provide insight into its potential biochemical functions [1] [2].

Table 2: Documented Protein Targets and Actions

Target Protein Organism Reported Action
Rhodopsin Homo sapiens (Humans) Not Available [1]
Flavodoxin/Ferredoxin-NADP+ Reductase Rhodobacter capsulatus Not Available [1]
Acyl Carrier Protein Escherichia coli (strain K12) Not Available [1]
Biotin Biosynthesis Cytochrome P450 Bacillus subtilis (strain 168) Not Available [1]

The diagram below illustrates the relationship between this compound and its documented protein targets.

HTG This compound (HTG) RHO Rhodopsin HTG->RHO FPR Flavodoxin/ Ferreodoxin- NADP+ Reductase HTG->FPR ACP Acyl Carrier Protein HTG->ACP BIOA Biotin Biosynthesis Cytochrome P450 HTG->BIOA

Experimental Protocols from Research

While a specific protocol for working with this compound itself was not found, the following generalized methodologies are standard in the field for studying such compounds and their effects.

1. Protein Crystallography for Ligand Binding

  • Objective: To determine the 3D atomic structure of a protein with the ligand bound to it, revealing interaction sites.
  • Workflow: The ligand (e.g., this compound) is purified and co-crystallized with the target protein. X-rays are diffracted through the crystal, and the data is processed to solve the structure [2].

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

  • Objective: To separate, identify, and quantify compounds in a complex mixture, useful for studying metabolite profiles.
  • Workflow:
    • Sample Preparation: A biological sample (e.g., urine) is mixed with an internal standard and deproteinized with methanol. The mixture is centrifuged, and the supernatant is evaporated and reconstituted [3].
    • LC Separation: The sample is injected into a chromatographic column (e.g., ODS column) and separated using a gradient elution with a mobile phase like ammonium acetate buffer and methanol [3].
    • MS Detection: Eluted compounds are ionized (e.g., by Electrospray Ionization in positive mode) and analyzed by a tandem mass spectrometer. Identification is done via high-resolution product ion scanning, and quantification uses selected reaction monitoring (SRM) [3].

The workflow for the LC-MS/MS protocol can be visualized as follows:

Start Sample Preparation (Deproteinization, Centrifugation, Evaporation) LC Liquid Chromatography (Gradient Elution Separation) Start->LC MS Mass Spectrometry (Ionization & Tandem MS Analysis) LC->MS ID Identification & Quantification (High-Resolution PIS, SRM) MS->ID

Inferred Insights on Alkyl Chain Length

Direct experimental data on the effect of varying the alkyl chain of this compound is not available in the search results. However, insights can be drawn from research on structurally or functionally related compounds.

1. Impact on Metabolic Pathways A study on α-pyrrolidinophenone designer drugs found that the alkyl chain length significantly influences the major metabolic pathway [3]. For a compound with a heptyl chain (α-PHPP), the dominant metabolic pathway was ω or ω-1 oxidation of the alkyl chain. In contrast, analogs with shorter chains (e.g., hexyl) primarily underwent oxidation of the pyrrolidine ring [3]. This demonstrates that extending the alkyl chain can shift metabolic fate.

2. Impact on Surfactant and Emulsion Properties In a homologous series of glucopyranoside surfactants (which share the same polar headgroup but have varying alkyl chains from C7 to C10), longer alkyl chains were found to [4]:

  • Reduce the average droplet size in oil-in-water emulsions.
  • Lower the interfacial free energy and critical micelle concentration (cmc).
  • Enhance the stability of the emulsion and improve its rheological properties (e.g., higher shear viscosity and yield stress).

References

heptyl 1-thiohexopyranoside binding affinity measurements

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Heptyl 1-Thiohexopyranoside

The table below summarizes the key identifying information for this compound:

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2]
Chemical Formula C13H26O5S [1] [3] [2]
Molecular Weight 294.408 g/mol [1] [3] [2]
CAS Number 85618-20-8 [4]
DrugBank Status Experimental (small molecule) [1]
Primary Application Detergent; used in the crystallization of membrane proteins for structural biology [3].

Research Context and Binding Information

This compound is classified as a thioglycoside, a type of molecule where a sugar group is connected to another group via a sulfur atom [1]. In scientific research, it is not investigated as a therapeutic agent but is valued for its physicochemical properties. It acts as a detergent and is crucial for solubilizing and stabilizing membrane proteins, which allows scientists to determine their 3D structures using techniques like X-ray crystallography [3].

Databases list several proteins that this compound has been observed to interact with in experimental settings, including Rhodopsin and Acyl carrier protein [1] [3]. However, these entries note that the specific pharmacological action and binding affinity (Ki or Kd values) are unknown [1]. This means the compound's interaction with these proteins is documented structurally, but its strength and specificity have not been quantitatively measured and reported in the searched literature.

A Guide to Measuring Binding Affinity

For your work in drug development, accurately measuring binding affinity is a foundational step. The following workflow outlines the critical phases for obtaining reliable data, based on established experimental best practices [5].

G cluster_1 Critical Experimental Controls Planning & Design Planning & Design Equilibration Check Equilibration Check Planning & Design->Equilibration Check Defines incubation time Titration Control Titration Control Planning & Design->Titration Control Defines concentration range Data Validation Data Validation Equilibration Check->Data Validation Titration Control->Data Validation Affinity Determination Affinity Determination Data Validation->Affinity Determination Validated data

Key Steps in the Workflow
  • Planning & Design: This initial phase involves selecting the appropriate technique (e.g., ITC, SPR, fluorescence anisotropy) and designing the experiment, including the range of concentrations and times to be tested.
  • Critical Experimental Controls: These steps are essential to ensure the measured value is a true equilibrium constant and not an artifact.
    • Equilibration Check: Vary the incubation time to demonstrate that the fraction of bound complex does not change over time. The reaction should be taken to at least five half-lives for ~97% completion to ensure equilibrium is reached [5].
    • Titration Control: Systematically vary the concentration of the limiting reaction component. The measured KD should remain constant and not be affected by titration, which can occur if the concentration of the limiting component is too high relative to the KD [5].
    • Data Validation: Combine the results from the controls. If the apparent KD is consistent across different incubation times and concentration regimes, you can have high confidence in the measurement's reliability [5].
  • Affinity Determination: Once the experimental conditions are validated, the data can be fitted with a binding model to determine the final, reliable equilibrium dissociation constant (KD).

Computational Prediction of Binding Affinity

In modern drug discovery, computational methods are widely used to predict binding affinity, which can complement and guide experimental work.

  • Deep Learning Advances: Newer methods use deep learning architectures like convolutional neural networks (CNNs) and graph neural networks (GNNs) to predict binding affinity from the 3D structure of a protein-ligand complex [6] [7]. These models can automatically learn relevant features from complex structural data, often outperforming classical scoring functions [6] [7].
  • Key Techniques: Models such as BAPA (Binding Affinity Prediction with Attention) use an attention mechanism to identify which parts of a protein-ligand complex are most important for binding, improving both accuracy and interpretability [7]. Other approaches, like GeoPPI, use geometric deep learning to model how mutations affect protein-protein binding affinity, demonstrating the flexibility of these methods [8].
  • Practical Application: For a research team, these tools can be implemented via scripts (e.g., Python) that take protein and ligand structure files (in .pdb and .sdf formats) as input and output a predicted affinity score [9]. This is particularly useful for virtual screening or prioritizing compounds for synthesis and experimental testing.

How to Proceed

Given that this compound is a specialized reagent rather than a drug lead, you might find it more productive to:

  • Consult Structural Databases: You can examine the specific protein structures that have been solved using this detergent on the RCSB PDB website (Ligand ID: HTG) [3]. This can provide structural insights into how it interacts with proteins.
  • Focus on Therapeutic Compounds: If your goal is to compare drug performance, I can help you search for binding affinity data on specific therapeutic small molecules or drug classes. Please provide the names of the compounds you are interested in for a detailed comparison.

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

294.15009510 g/mol

Monoisotopic Mass

294.15009510 g/mol

Heavy Atom Count

19

Wikipedia

Heptyl 1-Thiohexopyranoside

Dates

Last modified: 08-15-2023

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